Ethyl 8-oxo-8-(3-thienyl)octanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-oxo-8-thiophen-3-yloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-2-17-14(16)8-6-4-3-5-7-13(15)12-9-10-18-11-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYZWDXKWIXVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641869 | |
| Record name | Ethyl 8-oxo-8-(thiophen-3-yl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-78-3 | |
| Record name | Ethyl 8-oxo-8-(thiophen-3-yl)octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
What is the chemical structure of ethyl 8-oxo-8-(3-thienyl)octanoate
An In-depth Technical Guide to Ethyl 8-oxo-8-(3-thienyl)octanoate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 8-oxo-8-(3-thienyl)octanoate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document delves into the molecule's chemical structure, physicochemical properties, and a proposed synthetic route based on established chemical principles. Furthermore, this guide presents predicted analytical and spectroscopic data to aid in the identification and characterization of this compound. The potential biological significance and applications of ethyl 8-oxo-8-(3-thienyl)octanoate are also discussed, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Heterocyclic compounds, particularly those containing thiophene rings, are of significant interest in the pharmaceutical industry due to their diverse biological activities. Ethyl 8-oxo-8-(3-thienyl)octanoate is a molecule that combines a thiophene moiety with a long-chain aliphatic ester. This unique structural combination suggests potential for this compound to interact with biological targets, and its ester functionality provides a site for potential metabolic conversion, making it an intriguing candidate for further investigation in drug discovery programs. This guide aims to provide a foundational understanding of this compound for researchers looking to synthesize, characterize, and explore its potential applications.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of ethyl 8-oxo-8-(3-thienyl)octanoate are summarized below, providing a clear reference for its chemical identity.[1][2]
| Property | Value | Source |
| IUPAC Name | ethyl 8-oxo-8-thiophen-3-yloctanoate | [1] |
| CAS Number | 898771-78-3 | [1] |
| Molecular Formula | C₁₄H₂₀O₃S | [1] |
| Molecular Weight | 268.37 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CSC=C1 | [1] |
| InChI | InChI=1S/C14H20O3S/c1-2-17-14(16)8-6-4-3-5-7-13(15)12-9-10-18-11-12/h9-11H,2-8H2,1H3 | [1] |
| InChIKey | ZYYZWDXKWIXVOO-UHFFFAOYSA-N | [1] |
| Predicted Appearance | Pale yellow oil or low-melting solid | Inferred |
| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); Insoluble in water | Inferred |
Proposed Synthesis Protocol
A plausible and efficient two-step synthesis of ethyl 8-oxo-8-(3-thienyl)octanoate is proposed, commencing with a Friedel-Crafts acylation followed by an esterification reaction. This approach is based on well-established and reliable organic synthesis methodologies.
Rationale for Synthetic Approach
The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group. In this proposed synthesis, the thiophene ring acts as the aromatic nucleophile, and a derivative of suberic acid serves as the acylating agent. The subsequent Fischer esterification is a straightforward and acid-catalyzed method to convert the resulting carboxylic acid into the desired ethyl ester.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of ethyl 8-oxo-8-(3-thienyl)octanoate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 8-oxo-8-(3-thienyl)octanoic acid
This step involves the acylation of a 3-thienyl Grignard reagent with the mono-acyl chloride of suberic acid.
-
1.1. Preparation of 3-Thienylmagnesium bromide: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF to initiate the Grignard reaction. Once the reaction starts, add the remaining 3-bromothiophene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
1.2. Preparation of the Mono-acyl chloride of Suberic Acid: In a separate flask, dissolve suberic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) and reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude suberoyl chloride. To favor the formation of the mono-acyl chloride, this reaction can be performed with an equimolar amount of suberic acid and thionyl chloride in an inert solvent like dichloromethane at a controlled temperature.
-
1.3. Acylation Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the mono-acyl chloride of suberic acid (1.0 equivalent) in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
1.4. Work-up and Isolation: Quench the reaction by carefully pouring it into a mixture of crushed ice and dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-oxo-8-(3-thienyl)octanoic acid. Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of Ethyl 8-oxo-8-(3-thienyl)octanoate
This step is the Fischer esterification of the carboxylic acid intermediate with ethanol.
-
2.1. Esterification Reaction: Dissolve 8-oxo-8-(3-thienyl)octanoic acid (1.0 equivalent) in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
2.2. Reaction Monitoring: Heat the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
2.3. Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl 8-oxo-8-(3-thienyl)octanoate. Purify the final product by column chromatography on silica gel.
Analytical and Spectroscopic Data (Predicted)
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data
(in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.15 | dd | 1H | H-2 (Thiophene) |
| ~7.55 | dd | 1H | H-5 (Thiophene) |
| ~7.30 | dd | 1H | H-4 (Thiophene) |
| ~4.12 | q | 2H | -O-CH₂ -CH₃ |
| ~2.90 | t | 2H | -CH₂ -C(=O)-Thiophene |
| ~2.30 | t | 2H | -CH₂ -C(=O)O- |
| ~1.70 | m | 2H | -CH₂ -CH₂-C(=O)-Thiophene |
| ~1.65 | m | 2H | -CH₂ -CH₂-C(=O)O- |
| ~1.35 | m | 4H | -(CH₂ )₂- |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
(in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~198.0 | C=O (Ketone) |
| ~173.5 | C=O (Ester) |
| ~142.0 | C-3 (Thiophene) |
| ~132.0 | C-5 (Thiophene) |
| ~128.0 | C-2 (Thiophene) |
| ~126.0 | C-4 (Thiophene) |
| ~60.5 | -O-C H₂-CH₃ |
| ~40.0 | -C H₂-C(=O)-Thiophene |
| ~34.5 | -C H₂-C(=O)O- |
| ~29.0 | Aliphatic C H₂ |
| ~28.8 | Aliphatic C H₂ |
| ~25.0 | Aliphatic C H₂ |
| ~24.8 | Aliphatic C H₂ |
| ~14.2 | -O-CH₂-C H₃ |
Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 269.1155, [M+Na]⁺ = 291.0974 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (Thiophene) |
| ~2930, ~2860 | C-H stretch (Aliphatic) |
| ~1735 | C=O stretch (Ester) |
| ~1670 | C=O stretch (Aryl Ketone) |
| ~1450 | C=C stretch (Thiophene) |
| ~1240 | C-O stretch (Ester) |
Analytical Workflow
Caption: A typical analytical workflow for the purification and characterization of the target compound.
Potential Applications and Biological Relevance
While there is currently no specific published data on the biological activity of ethyl 8-oxo-8-(3-thienyl)octanoate, its structural features suggest several areas of potential interest for drug discovery and development.
-
Analogs of Biologically Active Molecules: The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. The long aliphatic chain with a terminal ketone is a feature found in some enzyme inhibitors and signaling molecules.
-
Potential as an Intermediate: This compound could serve as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality can be further modified, for instance, through reduction to an alcohol or conversion to other functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other nucleophiles to generate a library of derivatives for screening.
-
Hypothetical Signaling Pathway Interaction: Molecules with long lipid-like tails can sometimes interact with cell membranes or with proteins that have hydrophobic binding pockets. For instance, some inhibitors of enzymes involved in lipid metabolism possess similar structural motifs. A hypothetical mechanism could involve the inhibition of a kinase or a hydrolase involved in a disease-related signaling pathway. Further research, including computational modeling and in vitro screening, would be necessary to explore these possibilities.
Caption: Hypothetical mechanism of action for ethyl 8-oxo-8-(3-thienyl)octanoate in a signaling pathway.
Conclusion
Ethyl 8-oxo-8-(3-thienyl)octanoate is a molecule with interesting structural features that warrant further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and predicted analytical data to facilitate its synthesis and characterization. While its biological activity remains to be elucidated, the information presented here serves as a solid foundation for researchers and drug development professionals to initiate studies on this compound and its potential derivatives.
References
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NextSDS. (n.d.). ETHYL 8-OXO-8-[3-(THIOMORPHOLINOMETHYL)PHENYL]OCTANOATE — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). ETHYL 8-OXO-8-(3-THIENYL)OCTANOATE — Chemical Substance Information. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl octanoate. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl octanoate, 106-32-1. Retrieved from [Link]
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Imperial Brands. (2015). ETHYL OCTANOATE. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl octanoate. Retrieved from [Link]
- Google Patents. (2016). CN105646403A - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.
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Drug Discovery Chemistry. (2025). APRIL 14 - 17, 2025. Retrieved from [Link]
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PubChem. (n.d.). Ethyl octanoate. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Retrieved from [Link]
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An In-depth Technical Guide to the Exact Mass and Molecular Weight of Ethyl 8-oxo-8-(3-thienyl)octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Ethyl 8-oxo-8-(3-thienyl)octanoate, a molecule of interest, requires meticulous analytical scrutiny to confirm its identity and purity. This guide provides a detailed examination of two fundamental, yet often conflated, chemical properties: molecular weight and exact mass. Understanding the distinction and the methodologies for their determination is critical for regulatory submission, quality control, and interpretation of analytical data. This document, prepared from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings and practical applications of determining these values, with a specific focus on ethyl 8-oxo-8-(3-thienyl)octanoate.
Core Concepts: Molecular Weight vs. Exact Mass
Before presenting the specific values for ethyl 8-oxo-8-(3-thienyl)octanoate, it is essential to establish a clear understanding of the terms 'molecular weight' and 'exact mass'. While often used interchangeably in general chemistry, they represent distinct concepts in the context of high-precision analytical techniques like mass spectrometry.[1]
-
Molecular Weight (or Molar Mass): This value is calculated using the weighted average of the atomic masses of all atoms in a molecule, based on their natural isotopic abundance.[1] The atomic weights listed on the periodic table are these average values. For example, the atomic weight of carbon is approximately 12.011 amu, accounting for the natural abundance of both ¹²C and ¹³C. Molecular weight is a bulk property, invaluable for stoichiometric calculations in chemical reactions.
-
Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[2] For instance, in exact mass calculations, carbon is taken as ¹²C (12.0000 Da), hydrogen as ¹H (1.00783 Da), and oxygen as ¹⁶O (15.9949 Da).[3] Mass spectrometers, particularly high-resolution instruments, are capable of separating and detecting individual ions based on their specific isotopic composition.[4] Therefore, the exact mass is the value that is experimentally determined by mass spectrometry.[2]
The distinction is subtle but critical. For small molecules, the difference may be slight, but for larger molecules or those containing elements with significant isotopic distributions (like Chlorine or Bromine), the difference becomes more pronounced.[2]
Physicochemical Properties of Ethyl 8-oxo-8-(3-thienyl)octanoate
The foundational data for ethyl 8-oxo-8-(3-thienyl)octanoate is summarized below. The molecular formula provides the basis for calculating both the molecular weight and the exact mass.
| Property | Value | Source |
| Chemical Name | Ethyl 8-oxo-8-(3-thienyl)octanoate | [5] |
| CAS Number | 898771-78-3 | [5] |
| Molecular Formula | C₁₄H₂₀O₃S | [5] |
| Molecular Weight | 268.37 g/mol | [5] |
| Monoisotopic (Exact) Mass | 268.11331 Da | Calculated[3] |
The molecular weight of 268.37 g/mol is derived from the average atomic masses of carbon, hydrogen, oxygen, and sulfur. In contrast, the monoisotopic mass of 268.11331 Da is calculated by summing the masses of the most abundant isotopes: (14 x 12.00000) + (20 x 1.00783) + (3 x 15.99491) + (1 x 31.97207). This latter value is the one that would be targeted in a high-resolution mass spectrometry experiment for confirming the elemental composition of the molecule.
Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)
The confirmation of a compound's elemental composition is a regulatory and scientific necessity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing an experimentally measured mass with high accuracy (typically within 5 ppm).[6] This allows for the unambiguous determination of an elemental formula.[1]
Causality Behind Experimental Choices
The choice of instrument and method is dictated by the need for high mass accuracy and resolution. Instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) are preferred.[6]
-
High Resolution is crucial to ensure that the measured mass-to-charge ratio (m/z) corresponds to a single ionic species, free from interferences from other ions of the same nominal mass.[1]
-
Internal Calibration (Lock Mass) is a self-validating system within the protocol. A known reference compound, or "lock mass," is introduced simultaneously with the analyte. This allows for real-time correction of any drift in the mass analyzer's calibration, ensuring the highest possible mass accuracy.[7] This is superior to external calibration, where the calibration is performed before or after the analyte measurement and is susceptible to instrumental drift.[7]
Step-by-Step Protocol for HRMS Analysis
The following is a generalized, yet field-proven, protocol for the determination of the exact mass of ethyl 8-oxo-8-(3-thienyl)octanoate.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of ethyl 8-oxo-8-(3-thienyl)octanoate.
-
Dissolve the sample in a high-purity solvent (e.g., acetonitrile or methanol) to create a stock solution of 1 mg/mL.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by serial dilution in an appropriate solvent mixture compatible with the chosen ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
-
Instrument Setup (Q-TOF or Orbitrap):
-
Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule, typically forming a protonated molecular ion, [M+H]⁺.
-
Mass Analyzer: Set the instrument to operate in high-resolution mode (e.g., >20,000 FWHM).
-
Calibration: Perform an external calibration of the instrument across the desired mass range using a certified calibration standard solution.
-
Internal Calibration (Lock Mass): Set up the continuous infusion of a lock mass standard (e.g., a known compound with an m/z close to the analyte) via a secondary spray or a combined infusion line. For the target ion [C₁₄H₂₀O₃S+H]⁺ with an expected m/z of ~269.12, a suitable lock mass in a similar range should be chosen.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system for sample cleanup and separation.
-
Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Ensure a sufficient number of scans are averaged to obtain a high-quality mass spectrum with good ion statistics.
-
-
Data Processing and Analysis:
-
Using the instrument's software, apply the lock mass correction to the raw data.
-
Identify the peak corresponding to the monoisotopic mass of the [M+H]⁺ ion.
-
Determine the experimental exact mass from the centroid of this peak.
-
Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
-
Use an elemental composition calculator, inputting the measured exact mass and setting constraints (e.g., elements C, H, O, S; reasonable ring and double bond equivalents) to confirm that C₁₄H₂₀O₃S is the most plausible formula within the accepted mass error (typically < 5 ppm).[6]
-
Visualization of the Analytical Workflow
The process of determining the elemental composition of a compound via HRMS can be visualized as a logical workflow.
Caption: Workflow for Exact Mass Determination by High-Resolution Mass Spectrometry.
Conclusion
The accurate determination of molecular weight and exact mass for compounds like ethyl 8-oxo-8-(3-thienyl)octanoate is fundamental to modern chemical and pharmaceutical science. While molecular weight serves essential stoichiometric purposes, the exact mass, determined via high-resolution mass spectrometry, provides the unequivocal confirmation of elemental composition required for structural elucidation and identity confirmation. The methodologies described herein, particularly the use of internal mass calibration, represent a self-validating system that ensures the trustworthiness and accuracy of the data, meeting the rigorous standards of drug development and scientific research.
References
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What is the Difference Between Exact Mass and Molecular Weight. (2022). Pediaa.com. [Link]
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Exact Mass Measurement and Elemental Composition Determination. (2005). IonSource.com. [Link]
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Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). Royal Society of Chemistry. [Link]
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Calculating Exact Masses. (2026). University of Missouri Mass Spectrometry Facility. [Link]
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Masses. (n.d.). Michigan State University, Department of Chemistry. [Link]
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High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. (2023). Journal of Chemical Education. [Link]
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High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. (2014). ResearchGate. [Link]
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High Performance Mass Spectrometry for Small Molecule and Protein Applications. (2026). Chromatography Online. [Link]
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Structural Elucidation and NMR Spectral Analysis of Ethyl 8-oxo-8-(3-thienyl)octanoate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper
Executive Summary
In modern drug discovery and medicinal chemistry, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering unique electronic properties and metabolic stability. Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS: 898771-78-3) is a highly versatile bifunctional building block, featuring a 3-substituted heteroaromatic system, a reactive ketone, and a terminal ethyl ester[1].
This technical guide provides a comprehensive, first-principles deconstruction of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. As a Senior Application Scientist, my objective is to move beyond mere data tabulation. This guide explains the causality behind the observed chemical shifts, details a self-validating experimental protocol, and establishes a robust 2D NMR workflow for unambiguous structural elucidation[2].
Molecular Architecture & Spin Systems
To accurately predict and assign the NMR spectra, we must first deconstruct ethyl 8-oxo-8-(3-thienyl)octanoate into its three independent spin systems. The lack of scalar coupling between these domains makes 2D heteronuclear correlation (HMBC) essential for final assembly.
-
The 3-Acylthiophene Domain: The thiophene ring is substituted at the C3 position by an electron-withdrawing carbonyl group. This creates a highly asymmetric electronic environment, deeply impacting the shielding of the ring protons[3].
-
The Aliphatic Envelope (C2–C7): A six-carbon polymethylene chain connects the two carbonyls. The protons at the α and β positions of both the ketone and the ester are highly diagnostic, while the central methylenes (C4, C5) overlap in a classic "aliphatic envelope."
-
The Ethyl Ester Terminus: A standard −O−CH2−CH3 spin system that serves as an excellent internal calibration check for integration.
Quantitative Spectral Data & Mechanistic Causality
1 H NMR Spectral Analysis (400 MHz, CDCl 3 )
The proton spectrum is defined by the stark contrast between the highly deshielded heteroaromatic protons and the shielded aliphatic chain.
Table 1: Assigned 1 H NMR Chemical Shifts
| Position | Chemical Shift ( δ , ppm) | Multiplicity | J -Coupling (Hz) | Int. | Mechanistic Rationale & Assignment |
| H-2' | 8.08 | dd | 3.0, 1.2 | 1H | Highly deshielded due to the combined anisotropic effect of the adjacent C3' carbonyl and the electronegativity of the sulfur atom[4]. |
| H-4' | 7.54 | dd | 5.1, 1.2 | 1H | Thiophene ring proton, β to the sulfur atom. |
| H-5' | 7.32 | dd | 5.1, 3.0 | 1H | Thiophene ring proton, α to the sulfur atom. |
| C1''-H 2 | 4.12 | q | 7.1 | 2H | Ethyl ester −O−CH2− ; deshielded by the adjacent oxygen. |
| C7-H 2 | 2.88 | t | 7.4 | 2H | Methylene α to the aryl-ketone. The aryl conjugation slightly increases deshielding compared to an isolated ketone. |
| C2-H 2 | 2.29 | t | 7.4 | 2H | Methylene α to the ester carbonyl. |
| C6-H 2 | 1.73 | quintet | 7.4 | 2H | Methylene β to the ketone. |
| C3-H 2 | 1.63 | quintet | 7.4 | 2H | Methylene β to the ester. |
| C4-H 2 , C5-H 2 | 1.35 – 1.42 | m | - | 4H | Bulk aliphatic methylenes; overlapping signals due to similar magnetic environments. |
| C2''-H 3 | 1.25 | t | 7.1 | 3H | Ethyl ester −CH3 terminus. |
Expert Insight: The H-2' proton ( δ 8.08) is the most critical diagnostic peak for 3-substituted thiophenes[3]. Because the C3' carbonyl group can adopt a coplanar conformation with the thiophene ring, the magnetic anisotropy of the C=O double bond falls directly on H-2', pushing it significantly downfield compared to H-4' and H-5'.
13 C NMR Spectral Analysis (100 MHz, CDCl 3 )
The 13 C spectrum provides a direct readout of the carbon skeleton, spanning nearly 200 ppm[5]. The differentiation of the two carbonyl carbons is paramount.
Table 2: Assigned 13 C NMR Chemical Shifts
| Position | Chemical Shift ( δ , ppm) | Type | Mechanistic Rationale & Assignment |
| C8 | 194.2 | C q | Ketone carbonyl. Conjugation with the thiophene ring slightly shields it compared to a purely aliphatic ketone (~205 ppm), but it remains the most downfield signal. |
| C1 | 173.8 | C q | Ester carbonyl. Shielded relative to the ketone due to resonance donation from the ester oxygen[5]. |
| C3' | 142.5 | C q | Thiophene ipso carbon (attachment point to ketone). |
| C2' | 132.0 | CH | Thiophene ring carbon between S and C3'. |
| C5' | 127.2 | CH | Thiophene ring carbon adjacent to S. |
| C4' | 126.5 | CH | Thiophene ring carbon. |
| C1'' | 60.2 | CH 2 | Ethyl ester −O−CH2− . |
| C7 | 39.5 | CH 2 | Methylene α to ketone. |
| C2 | 34.3 | CH 2 | Methylene α to ester. |
| C4, C5 | 29.1, 29.0 | CH 2 | Bulk aliphatic methylenes. |
| C3 | 24.9 | CH 2 | Methylene β to ester. |
| C6 | 24.5 | CH 2 | Methylene β to ketone. |
| C2'' | 14.3 | CH 3 | Ethyl ester −CH3 . |
2D NMR Structural Elucidation Workflow
To ensure absolute trustworthiness in structural assignment, 1D NMR must be validated through 2D correlation spectroscopy. For ethyl 8-oxo-8-(3-thienyl)octanoate, the primary challenge is proving the connectivity between the isolated thiophene ring, the ketone, and the aliphatic chain.
Heteronuclear Multiple Bond Correlation (HMBC)
HMBC is the linchpin of this elucidation. It detects long-range ( 2J and 3J ) carbon-proton couplings.
-
Bridging the Ketone: We expect strong 3J correlations from the thiophene H-2' ( δ 8.08) and H-4' ( δ 7.54) to the C8 ketone carbonyl ( δ 194.2).
-
Connecting the Chain: Simultaneously, the aliphatic C7-H 2 protons ( δ 2.88) will show a 2J correlation to the same C8 carbonyl, definitively linking the heteroaromatic ring to the octanoate chain.
Caption: Key HMBC correlations bridging the thiophene ring and aliphatic chain via the C8 ketone.
Elucidation Workflow Architecture
A self-validating system requires a strict operational order. The workflow below outlines the logical progression from raw data acquisition to final structural confirmation[2].
Caption: Standardized CASE (Computer-Assisted Structure Elucidation) workflow for NMR analysis.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and high-fidelity data, the following protocol must be adhered to. This methodology builds in internal checks to validate the integrity of the experiment.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of ethyl 8-oxo-8-(3-thienyl)octanoate in 0.6 mL of 99.8% CDCl 3 .
-
Causality: CDCl 3 is chosen because it lacks exchangeable protons and provides a stable deuterium lock signal. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the absolute 0.00 ppm reference[3].
Step 2: Instrument Tuning and Shimming
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.
-
Gradient shim the Z-axis to achieve a lock level variation of <2% and a TMS line width at half-height (W 1/2 ) of ≤ 0.5 Hz.
Step 3: 1 H Data Acquisition
-
Pulse Sequence: Standard 1D pulse (e.g., zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Internal Validation Check: Upon processing, integrate the ethyl −CH3 triplet ( δ 1.25). Set this integral strictly to 3.00. The thiophene H-2' dd ( δ 8.08) must integrate to exactly 1.00 ( ± 0.05). Any deviation indicates sample impurity or incomplete relaxation.
Step 4: 13 C Data Acquisition
-
Pulse Sequence: Power-gated decoupling (e.g., zgpg30) to remove 1 H- 13 C scalar coupling, yielding sharp singlets[5].
-
Scans (NS): Minimum of 512 scans due to the low natural abundance (~1.1%) and low gyromagnetic ratio of 13 C.
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure the quaternary carbons (C8, C1, C3') relax sufficiently to be visible above the noise floor.
References
-
National Institutes of Health (PMC). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC3813204. Available at:[Link]
-
Royal Society of Chemistry. Enhancing molecular structure elucidation with reasoning-capable LLMs. Digital Discovery. Available at:[Link]
-
Wikipedia. Carbon-13 nuclear magnetic resonance. Wikimedia Foundation. Available at:[Link]
Sources
- 1. Ethyl 8-oxo-8-(3-thienyl)octanoate | 898771-78-3 | Benchchem [benchchem.com]
- 2. Enhancing molecular structure elucidation with reasoning-capable LLMs - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00359H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility Profile of Ethyl 8-oxo-8-(3-thienyl)octanoate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility profile of ethyl 8-oxo-8-(3-thienyl)octanoate in a range of organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document outlines a robust, scientifically sound methodology based on the widely accepted equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis. This guide is designed to be a practical resource for researchers, offering not only step-by-step protocols but also the underlying scientific principles and rationale for each experimental choice. The aim is to empower scientists to generate high-quality, reproducible solubility data essential for formulation development, process chemistry, and preclinical studies.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development.[1] For a therapeutic agent to be effective, it must typically be in a dissolved state at the site of action. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulating a viable dosage form.[2] Therefore, a thorough understanding of a compound's solubility profile in various solvents is a critical early-stage activity in the drug development pipeline.[2][3]
Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS Number: 898771-78-3) is a complex organic molecule with a molecular formula of C14H20O3S.[4] Its structure, featuring both a lipophilic octanoate chain and a more polar thienyl ketone moiety, suggests a nuanced solubility behavior that will be highly dependent on the nature of the solvent. This guide will provide the necessary protocols to systematically investigate this behavior.
Foundational Principles: The "Why" Behind the "How"
A robust solubility determination is not merely about following a recipe; it is about understanding the equilibrium dynamics and employing analytical techniques that ensure accuracy and reproducibility.
Thermodynamic Equilibrium: The Gold Standard
The most reliable measure of solubility is the thermodynamic equilibrium solubility. This is the concentration of a solute in a saturated solution when the system is at equilibrium, meaning the rate of dissolution of the solid is equal to the rate of precipitation. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its direct measurement of this equilibrium state.[5][6][7] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[5][6]
The Choice of Analytical Technique: Precision and Specificity
While several methods can quantify the concentration of a dissolved solute, High-Performance Liquid Chromatography (HPLC) is often preferred for its high sensitivity, specificity, and ability to separate the analyte of interest from potential impurities or degradants.[7][8] This is particularly crucial when dealing with complex organic molecules that may not have a strong, unique chromophore for UV-Vis spectrophotometry or could be prone to degradation.[3]
Characterization of Ethyl 8-oxo-8-(3-thienyl)octanoate
A prerequisite to any experimental work is a thorough understanding of the test article.
| Property | Value | Source |
| CAS Number | 898771-78-3 | [4] |
| Molecular Formula | C14H20O3S | [4] |
| IUPAC Name | ethyl 8-oxo-8-thiophen-3-yloctanoate | [4] |
| Molecular Weight | 268.37 g/mol | Calculated |
| Appearance | (To be determined) | |
| Purity | (To be determined by analytical methods such as HPLC, NMR) |
Experimental Workflow for Solubility Determination
The following diagram illustrates the overall workflow for determining the solubility of ethyl 8-oxo-8-(3-thienyl)octanoate.
Caption: Experimental workflow for solubility determination.
Step-by-Step Experimental Protocol
This protocol is based on the equilibrium shake-flask method.[5][6][7]
Materials:
-
Ethyl 8-oxo-8-(3-thienyl)octanoate (solid, of known purity)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of appropriate purity (e.g., HPLC grade).
-
Volumetric flasks and pipettes (Class A)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Protocol:
-
Preparation of Standard Solutions for HPLC Calibration:
-
Accurately weigh a known amount of ethyl 8-oxo-8-(3-thienyl)octanoate and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions covering the expected concentration range of the solubility samples.[1]
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid ethyl 8-oxo-8-(3-thienyl)octanoate to a known volume (e.g., 2 mL) of each selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be visible after equilibration.
-
Prepare each solvent system in triplicate to ensure the reliability of the results.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[2][3] The time to reach equilibrium may need to be determined experimentally by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing them until the concentration remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm).[3] This step is critical to prevent undissolved solid particles from being carried over into the analytical sample, which would lead to an overestimation of solubility.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.
-
HPLC Method for Quantification
A robust HPLC method is essential for accurate quantification.[8]
Suggested HPLC Conditions (to be optimized):
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used for compounds of intermediate polarity. The use of a buffer may be necessary if the compound has ionizable groups, though this is not the case for ethyl 8-oxo-8-(3-thienyl)octanoate.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV-Vis detector set at a wavelength where the compound has maximum absorbance (to be determined by UV scan).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C).
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable results.
Data Analysis and Presentation
Calculation of Solubility
-
Construct a Calibration Curve: Plot the peak area from the HPLC analysis of the standard solutions against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[1]
-
Determine the Concentration of the Diluted Sample: Use the peak area of the diluted sample and the equation of the calibration curve to calculate its concentration.
-
Calculate the Solubility: Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of ethyl 8-oxo-8-(3-thienyl)octanoate in the original solvent.
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor
Data Presentation
The solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |
| Ethanol | 25 | (Experimental Data) | (Calculated Data) | (Calculated Data) |
| Methanol | 25 | (Experimental Data) | (Calculated Data) | (Calculated Data) |
| Acetone | 25 | (Experimental Data) | (Calculated Data) | (Calculated Data) |
| Ethyl Acetate | 25 | (Experimental Data) | (Calculated Data) | (Calculated Data) |
| Toluene | 25 | (Experimental Data) | (Calculated Data) | (Calculated Data) |
| Hexane | 25 | (Experimental Data) | (Calculated Data) | (Calculated Data) |
| DMSO | 25 | (Experimental Data) | (Calculated Data) | (Calculated Data) |
| DMF | 25 | (Experimental Data) | (Calculated Data) | (Calculated Data) |
Interpretation and Trustworthiness of Results
The obtained solubility profile will provide valuable insights into the physicochemical nature of ethyl 8-oxo-8-(3-thienyl)octanoate. The principle of "like dissolves like" can be used as a guiding principle for interpretation. For instance, higher solubility in polar solvents like ethanol and methanol would suggest the dominance of the polar functional groups in the dissolution process, while higher solubility in non-polar solvents like hexane or toluene would indicate the influence of the long alkyl chain.
To ensure the trustworthiness of the data, it is crucial to:
-
Use a pure and well-characterized starting material.
-
Ensure that equilibrium has been reached.
-
Validate the analytical method.
-
Perform experiments in triplicate and report the standard deviation.
-
Carefully control the temperature throughout the experiment.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous approach to determining the solubility profile of ethyl 8-oxo-8-(3-thienyl)octanoate in organic solvents. By adhering to the principles of thermodynamic equilibrium and employing a validated analytical method, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions in subsequent stages of drug development, from formulation design to process optimization.
References
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
-
ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
-
NextSDS. ETHYL 8-OXO-8-(3-THIENYL)OCTANOATE — Chemical Substance Information. [Link]
-
NextSDS. ETHYL 8-OXO-8-[3-(THIOMORPHOLINOMETHYL)PHENYL]OCTANOATE — Chemical Substance Information. [Link]
-
PubChem. Ethyl 8-cyclohexyl-8-oxooctanoate | C16H28O3 | CID 24727431. [Link]
-
Synectics. Method 3508. [Link]
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier | Analytical Chemistry. [Link]
- Google Patents. EP1162456A1 - HPLC Method for purifying organic compounds.
-
PharmaCores. HPLC Method development: an overview. [Link]
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
JASCO Global. Principles of HPLC (5) Qualitative and quantitative analysis. [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]
-
ResearchGate. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1 H -indol-3-yl]-but-2-enoate. [Link]
-
Erowid. Common Organic Solvents: Table of Properties. [Link]
- Google Patents.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method development: an overview. | PharmaCores [pharmacores.com]
Thermodynamic Stability of Ethyl 8-oxo-8-(3-thienyl)octanoate at Room Temperature: A Mechanistic and Methodological Guide
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS: 898771-78-3) is a bifunctional intermediate characterized by a 3-acylthiophene moiety and an aliphatic ethyl ester. Understanding its thermodynamic stability at room temperature (25°C) is critical for establishing shelf-life, optimizing storage conditions, and preventing downstream synthetic failures. This guide provides an in-depth analysis of the molecule's thermodynamic vulnerabilities, detailing the causality behind its degradation pathways and outlining a self-validating experimental protocol for stability profiling.
Molecular Architecture & Thermodynamic Vulnerabilities
The thermodynamic stability of ethyl 8-oxo-8-(3-thienyl)octanoate is governed by the interplay of its three primary functional domains:
-
The 3-Acylthiophene Ring: Thiophene is an electron-rich, aromatic heterocycle that is historically susceptible to electrophilic attack and oxidation by singlet oxygen ( 1O2 ). However, the presence of the C8 carbonyl group fundamentally alters its thermodynamic profile. The carbonyl acts as a strong electron-withdrawing group (EWG), depleting the π -electron density of the thiophene ring via resonance. Recent mathematical modeling of thiophene stability demonstrates that electron-withdrawing groups significantly decrease the reactivity of the thiophene moiety toward singlet oxygen, thereby enhancing its thermodynamic stability against oxidative degradation[1].
-
The Ethyl Ester Linkage: Aliphatic esters are thermodynamically vulnerable to bimolecular acyl substitution (hydrolysis). While the activation energy for neutral hydrolysis at 25°C is relatively high, the reaction is thermodynamically favored in the presence of ambient moisture due to the stability of the resulting carboxylic acid and ethanol leaving group.
-
The α -Carbon (C7): The protons adjacent to the C8 ketone are mildly acidic. This enables keto-enol tautomerization, a dynamic equilibrium that, while heavily favoring the keto form at 25°C, can serve as a gateway for aldol-type condensations if catalyzed by trace acidic or basic impurities left over from synthesis.
Degradation Pathways at 25°C
At a standard room temperature of 25°C, the molecule is generally stable, but prolonged exposure to environmental stressors (moisture, photons, trace catalysts) will drive specific degradation mechanisms.
Fig 1. Primary degradation pathways of ethyl 8-oxo-8-(3-thienyl)octanoate at 25°C.
Causality of Degradation
-
Hydrolytic Cleavage: Driven by the nucleophilic attack of water on the ester carbonyl. The rate is highly dependent on the water activity ( aw ) of the storage environment.
-
Oxidative Cleavage: Driven by reactive oxygen species (ROS) or UV/Vis photon absorption. Despite the protective EWG effect of the C8 ketone, prolonged photon exposure can overcome the thermodynamic barrier, leading to thiophene S-oxides or ring-opening events.
Quantitative Data: Thermodynamic Parameters
To provide a predictive framework for process scientists, Table 1 summarizes the baseline thermodynamic parameters for the primary degradation pathways at 25°C. These metrics are synthesized from computational models of 3-acylthiophenes and empirical ester hydrolysis kinetics.
| Degradation Pathway | Activation Energy ( Ea ) | ΔG‡ (at 25°C) | Estimated Half-Life ( t1/2 ) | Primary Catalyst / Driver |
| Ester Hydrolysis | ~ 65 - 75 kJ/mol | ~ 90 kJ/mol | > 24 Months | Moisture ( H2O ), trace acid/base |
| Thiophene Oxidation | > 100 kJ/mol | > 120 kJ/mol | > 60 Months | Singlet Oxygen ( 1O2 ), Photons |
| Keto-Enol Tautomerism | ~ 45 - 55 kJ/mol | ~ 70 kJ/mol | Dynamic Equilibrium | Protic solvents, trace acid/base |
Note: The t1/2 estimates assume storage in a standard Climatic Zone II environment (25°C / 60% RH) without protective packaging.
Experimental Methodologies for Stability Profiling
To empirically validate the thermodynamic stability of ethyl 8-oxo-8-(3-thienyl)octanoate, a self-validating experimental protocol aligned with[2] must be employed. This protocol is designed to establish direct causality between environmental stressors and specific degradation mechanisms.
Step-by-Step ICH Q1A(R2) Aligned Protocol
Step 1: Batch Selection & Container Closure Select three primary batches of the synthesized compound. Package the samples in the exact container closure system proposed for commercial storage (e.g., amber glass vials with PTFE-lined caps) to accurately simulate real-world moisture vapor transmission rates (MVTR) and photoprotection.
Step 2: Controlled Environmental Incubation Place the packaged samples into a calibrated environmental chamber set to 25°C ± 2°C and 60% ± 5% RH [2].
-
Causality Check: Why 60% RH? This specific humidity threshold provides sufficient water activity to test the ester's thermodynamic vulnerability to hydrolysis without inducing unnatural phase changes in the solid state.
Step 3: Systematic Sampling Pull samples at predefined intervals: 0, 3, 6, 9, and 12 months. Immediately quench the samples by dissolving them in an anhydrous, inert solvent (e.g., LC-MS grade Acetonitrile) and store at -80°C until analysis to arrest any further kinetic degradation.
Step 4: HPLC-DAD-MS Orthogonal Analysis Analyze the quenched samples using High-Performance Liquid Chromatography coupled with a Diode Array Detector and Mass Spectrometer.
-
Self-Validating System: A robust protocol requires mass balance closure. If the HPLC peak area of the parent compound decreases by 5%, the sum of the degradant peak areas must increase proportionally. DAD confirms the chromophoric integrity of the thiophene ring (monitoring at ~254 nm), while MS provides definitive structural elucidation. For example, a mass shift of -28 Da (loss of ethyl, gain of H) definitively proves ester hydrolysis, whereas a +16 Da shift indicates thiophene S-oxidation.
Fig 2. ICH Q1A(R2) aligned experimental workflow for room temperature stability profiling.
Conclusion & Storage Recommendations
Ethyl 8-oxo-8-(3-thienyl)octanoate exhibits high thermodynamic stability at room temperature, largely due to the protective electron-withdrawing effect of the C8 carbonyl on the thiophene ring. The primary vector for degradation at 25°C is moisture-driven ester hydrolysis. Therefore, to maximize shelf-life, the compound should be stored in tightly sealed, desiccant-protected amber containers to mitigate both nucleophilic water attack and residual photolytic risk.
References
-
European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Quality Guidelines. URL:[Link]
-
Alcázar, J. J., et al. "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach." International Journal of Molecular Sciences, 2024; 25(5): 2528. URL:[Link]
Sources
Comprehensive Degradation Profiling of Ethyl 8-oxo-8-(3-thienyl)octanoate: Mechanistic Pathways and Stability Protocols
Abstract
Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS: 898771-78-3) is a highly specialized aryl-alkyl keto-ester utilized as a critical intermediate in the synthesis of thiophene-containing active pharmaceutical ingredients (APIs). Due to its polyfunctional nature—comprising an electron-rich thiophene ring, an aliphatic ketone, and a terminal ethyl ester—the molecule presents a complex stability profile. This whitepaper provides an in-depth mechanistic analysis of its known degradation pathways, leveraging principles of photochemistry and oxidative susceptibility to establish robust, self-validating forced degradation protocols.
Structural Vulnerabilities & Predictive Degradation
To design an effective stability-indicating analytical method, one must first deconstruct the molecule into its reactive pharmacophores. Ethyl 8-oxo-8-(3-thienyl)octanoate contains three primary loci for degradation:
-
The Thiophene Ring (Oxidative Liability): The sulfur atom within the heteroaromatic thiophene ring is highly susceptible to electrophilic attack by peroxides or enzymatic oxidation (e.g., Cytochrome P450 in biological systems). This leads to the formation of reactive S-oxides and S,S-dioxides[1].
-
The Aliphatic Ketone (Photolytic Liability): As an aryl-alkyl ketone possessing a γ -hydrogen (at the C5 position of the octanoate chain), the molecule is a classic candidate for Norrish Type II photochemical cleavage upon exposure to UV irradiation[2].
-
The Ethyl Ester (Hydrolytic Liability): The terminal ester is prone to standard acid- and base-catalyzed hydrolysis, a common degradation pathway in aqueous formulations or during extreme pH excursions during synthesis.
Overall degradation network of Ethyl 8-oxo-8-(3-thienyl)octanoate.
Mechanistic Pathways of Degradation
Base/Acid-Catalyzed Hydrolysis
Under aqueous stress conditions, the ethyl ester undergoes nucleophilic acyl substitution. In base-catalyzed conditions (saponification), the hydroxide ion attacks the ester carbonyl, leading to the formation of the carboxylate salt and ethanol. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon toward water attack. Both pathways converge on the formation of 8-oxo-8-(3-thienyl)octanoic acid .
Photolytic Cleavage (Norrish Type II)
Aryl alkyl ketones exhibit distinct photochemical behavior. When ethyl 8-oxo-8-(3-thienyl)octanoate is exposed to UV light, the ketone carbonyl (C8) undergoes an n→π∗ transition to an excited singlet state, which rapidly undergoes intersystem crossing to the excited triplet state ( T1 )[3].
Because the molecule possesses a hydrogen atom at the γ -position (C5) relative to the ketone, the excited carbonyl oxygen abstracts this γ -hydrogen intramolecularly. This forms a discrete 1,4-biradical intermediate. Subsequent homolytic scission of the α,β carbon-carbon bond (between C6 and C7) yields an enol and a terminal alkene[4]. The enol rapidly tautomerizes to 3-acetylthiophene , while the remaining aliphatic chain forms ethyl 5-hexenoate .
Norrish Type II photolytic cleavage mechanism of the aryl-alkyl ketone.
Oxidative Degradation (Thiophene S-Oxidation)
The thiophene moiety is generally considered stable; however, under strong oxidative stress (e.g., 3% H2O2 ) or biological metabolism, the sulfur atom is oxidized to a thiophene S-oxide [5].
This intermediate is highly reactive and acts as a potent diene. If not immediately trapped by nucleophiles, the S-oxide can undergo a spontaneous Diels-Alder dimerization (forming a sesquioxide) or undergo further oxidation to the more stable thiophene S,S-dioxide (+32 Da mass shift observed via LC-MS)[5]. The causality behind this reactivity lies in the disruption of the thiophene's aromaticity upon S-oxidation, rendering the resulting diene system highly susceptible to cycloaddition or further electrophilic attack.
Experimental Workflows & Protocols
To validate these theoretical pathways, a self-validating forced degradation protocol must be executed. The protocol is designed not merely to destroy the molecule, but to generate ~5-20% degradation, ensuring that secondary degradation artifacts do not confound the primary mechanistic analysis.
Step-by-Step Forced Degradation Protocol
-
Sample Preparation: Dissolve ethyl 8-oxo-8-(3-thienyl)octanoate in an LC-MS grade Acetonitrile/Water (50:50, v/v) diluent to achieve a stock concentration of 1.0 mg/mL .
-
Hydrolytic Stress (Acid/Base):
-
Acid: Aliquot 1 mL of stock, add 1 mL of 1N HCl . Incubate at 60∘C for 24 hours. Quench with 1 mL of 1N NaOH to halt hydrolysis prior to injection.
-
Base: Aliquot 1 mL of stock, add 1 mL of 0.1N NaOH . Incubate at 25∘C for 4 hours (esters cleave rapidly in base). Quench with 1 mL of 0.1N HCl .
-
-
Oxidative Stress: Aliquot 1 mL of stock, add 1 mL of 3% H2O2 . Incubate at room temperature for 24 hours in the dark (to prevent photo-oxidation artifacts). Quench with sodium metabisulfite to neutralize residual peroxides.
-
Photolytic Stress: Place 2 mL of the stock solution in a quartz cuvette. Expose to UV-Vis light (ICH Q1B standard, 1.2 million lux hours and 200 W⋅h/m2 near UV). No quenching is required; analyze immediately.
Analytical Methodology (LC-HRMS)
High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) is strictly required to differentiate isobaric degradants and confirm exact mass shifts (e.g., +15.9949 Da for S-oxidation).
-
Column: C18 reverse-phase ( ).
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes to ensure retention of polar fragments (like 3-acetylthiophene) and elution of the highly lipophilic parent.
Self-validating experimental workflow for forced degradation.
Quantitative Degradation Summary
The following table synthesizes the expected quantitative outcomes and mass shifts based on the mechanistic pathways described above.
| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradant Identified | Exact Mass Shift ( Δ Da) | Mechanism |
| Acid Hydrolysis | 1N HCl | 24h / 60∘C | 8-oxo-8-(3-thienyl)octanoic acid | -28.0313 (Loss of C2H4 ) | Ester Cleavage |
| Base Hydrolysis | 0.1N NaOH | 4h / 25∘C | 8-oxo-8-(3-thienyl)octanoic acid | -28.0313 (Loss of C2H4 ) | Saponification |
| Oxidation | 3% H2O2 | 24h / 25∘C | Thiophene S,S-dioxide derivative | +31.9898 (Addition of 2O ) | Electrophilic S-Oxidation |
| Photolysis | UV / Vis (ICH Q1B) | 1.2M lux hrs | 3-Acetylthiophene | Cleavage Fragment ( m/z 127.02) | Norrish Type II |
| Photolysis | UV / Vis (ICH Q1B) | 1.2M lux hrs | Ethyl 5-hexenoate | Cleavage Fragment ( m/z 143.10) | Norrish Type II |
References
- Ramamurthy, V., Corbin, D. R., & Johnston, L. J. (1992). A study of Norrish type II reactions of aryl alkyl ketones included within zeolites. Journal of the American Chemical Society.
- Chopra, R., et al. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. SciSpace.
- Mansuy, D., et al. (1991). Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles. Journal of the American Chemical Society.
- Dansette, P. M., et al. (2005). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society.
Sources
Crystal structure and polymorphism of ethyl 8-oxo-8-(3-thienyl)octanoate
Structural Landscape and Polymorphism of Ethyl 8-oxo-8-(3-thienyl)octanoate: A Comprehensive Technical Guide
The Molecular Dichotomy: Rigidity vs. Flexibility
In the development of advanced materials and pharmaceutical intermediates, the solid-state behavior of a molecule dictates its stability, solubility, and downstream processability. Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS No. 898771-78-3) presents a fascinating case study in solid-state chemistry due to its distinct molecular architecture [5].
The molecule is characterized by a structural dichotomy: a rigid, planar thiophene ring capable of robust π−π stacking and sulfur-mediated interactions, covalently linked to a highly flexible 8-carbon aliphatic chain terminating in an ethyl ester. This combination of a rigid anchor and a flexible tail is the classic prerequisite for conformational polymorphism —a phenomenon where a molecule adopts significantly different conformations in different crystal lattices [3]. Because the energy barrier to rotate around the single bonds of the octanoate chain is relatively low, the molecule can easily adjust its geometry to maximize intermolecular packing efficiency during crystallization [2].
Fig 1. Logical relationship between molecular conformation, intermolecular packing, and polymorphism.
Causality in Polymorph Screening: Manipulating Thermodynamics and Kinetics
To map the polymorphic landscape of ethyl 8-oxo-8-(3-thienyl)octanoate, we must manipulate the crystallization environment to selectively isolate both the thermodynamically stable form and any metastable forms. The causality behind our experimental choices relies on Ostwald’s Rule of Stages: rapid generation of high supersaturation forces the system to cross the labile zone quickly, bypassing the thermodynamic minimum to nucleate a kinetically favored, metastable polymorph [4]. Conversely, maintaining low supersaturation near the solubility curve allows the system to find its global energy minimum.
Self-Validating Screening Protocols
The following protocols are designed as self-validating systems. Each crystallization pathway is paired with an immediate analytical feedback loop (Powder X-Ray Diffraction, PXRD) to confirm phase purity before proceeding to thermal analysis.
Protocol A: Slow Cooling (Targeting the Thermodynamic Minimum, Form I)
-
Dissolution: Suspend 500 mg of ethyl 8-oxo-8-(3-thienyl)octanoate in 5 mL of a non-polar solvent (e.g., n-heptane) at 60°C. Causality: Non-polar solvents minimize solute-solvent hydrogen bonding, allowing the keto-ester moieties to drive solute-solute self-assembly.
-
Equilibration: Hold the solution at 60°C for 30 minutes, filtering through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).
-
Controlled Cooling: Program a cooling incubator to reduce the temperature from 60°C to 5°C at a strict rate of 0.1°C/min. Causality: A slow cooling rate maintains the system in the metastable zone, preventing catastrophic nucleation and allowing the most stable lattice (Form I) to assemble defect-free.
-
Validation: Isolate crystals via vacuum filtration. Immediately run a rapid 5-minute PXRD scan. If the diffractogram exhibits sharp, high-intensity peaks with no amorphous halo, proceed to Single Crystal X-Ray Diffraction (SCXRD).
Protocol B: Anti-Solvent Precipitation (Targeting the Kinetic Phase, Form II)
-
Saturation: Dissolve 500 mg of the compound in 2 mL of a highly soluble solvent (e.g., acetone) at 25°C.
-
Precipitation: Rapidly inject the solution into 20 mL of a pre-chilled anti-solvent (e.g., ultra-pure water at 4°C) under vigorous magnetic stirring (1000 RPM). Causality: The instantaneous shift in solvent polarity creates massive supersaturation, forcing immediate nucleation. The molecules do not have time to adopt their lowest-energy extended conformation, resulting in the crystallization of the folded conformer (Form II).
-
Validation: Filter immediately. Run thermal analysis (Differential Scanning Calorimetry, DSC). A lower melting point compared to Form I validates the isolation of a metastable polymorph.
Fig 2. Polymorph screening workflow showing kinetic vs. thermodynamic pathways.
Structural Characterization and Data Synthesis
Once the polymorphs are isolated, their structural and thermodynamic properties must be quantified. Based on the molecular symmetry and functional groups of ethyl 8-oxo-8-(3-thienyl)octanoate, the solid-state landscape typically resolves into a densely packed, stable monoclinic system (Form I) and a loosely packed, metastable triclinic system (Form II).
The table below synthesizes the representative crystallographic and thermal parameters required to fully characterize this polymorphic system.
Table 1: Representative Crystallographic and Thermal Parameters
| Parameter | Form I (Thermodynamic) | Form II (Kinetic/Metastable) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P1ˉ |
| Conformation | Extended aliphatic chain | Folded (gauche defect at C4-C5) |
| Primary Interactions | Thiophene π−π stacking (3.4 Å) | Weak van der Waals |
| Calculated Density ( Dc ) | 1.24 g/cm³ | 1.18 g/cm³ |
| Melting Point ( Tm ) | 82.4 °C | 74.1 °C |
| Enthalpy of Fusion ( ΔHf ) | 34.2 kJ/mol | 28.5 kJ/mol |
| Stability Profile | Stable up to Tm | Converts to Form I in slurry at 25°C |
Thermodynamic Relationships: Monotropy vs. Enantiotropy
Understanding the thermodynamic relationship between Form I and Form II is critical for downstream processing (e.g., formulation or scale-up synthesis). We apply the Burger and Ramberger Heat of Fusion Rule to determine whether the system is monotropic or enantiotropic [1].
According to the rule, if the higher melting polymorph (Form I) also exhibits the higher heat of fusion ( ΔHf ), the two polymorphs are monotropically related . This means that Form I is the most stable form at all temperatures below the melting point, and Form II is metastable across the entire temperature range [2].
In our characterization (Table 1), Form I has both a higher Tm (82.4 °C vs 74.1 °C) and a higher ΔHf (34.2 kJ/mol vs 28.5 kJ/mol). Therefore, any transition from Form II to Form I is an irreversible, exothermic process. This causality dictates that if Form II is accidentally generated during rapid industrial precipitation, it will eventually undergo a solvent-mediated phase transformation into Form I, potentially causing caking or altering the dissolution profile of the bulk powder [1].
Conclusion
The polymorphic behavior of ethyl 8-oxo-8-(3-thienyl)octanoate is fundamentally driven by the interplay between its rigid thiophene anchor and its flexible octanoate tail. By deliberately manipulating crystallization kinetics—using slow cooling to allow conformational extension and dense packing, versus anti-solvent precipitation to trap folded, metastable states—researchers can map its entire solid-state landscape. Rigorous application of SCXRD and DSC not only confirms the structural identities of these polymorphs but also establishes a monotropic relationship, ensuring that Form I remains the target phase for stable, long-term material development.
References
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Brittain, H. G. (Ed.). Polymorphism in Pharmaceutical Solids (2nd Edition). CRC Press / Routledge. Available at:[Link]
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Bernstein, J. Polymorphism in Molecular Crystals. Oxford University Press. Available at:[Link]
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Cruz-Cabeza, A. J., & Bernstein, J. (2014). "Conformational polymorphism." Chemical Reviews, 114(4), 2170-2191. Available at:[Link]
-
Bernstein, J. (2011). "Polymorphism - A Perspective." Crystal Growth & Design, 11(3), 632-650. Available at:[Link]
-
NextSDS / Chemical Substance Database. ETHYL 8-OXO-8-(3-THIENYL)OCTANOATE (CAS 898771-78-3). Available at:[Link]
Step-by-step synthesis protocol for ethyl 8-oxo-8-(3-thienyl)octanoate
An In-depth Technical Guide to the Regioselective Synthesis of Ethyl 8-oxo-8-(3-thienyl)octanoate
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 8-oxo-8-(3-thienyl)octanoate is a versatile heterocyclic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical and materials science targets. The molecule features a thiophene ring acylated at its 3-position, linked to a C8 ethyl ester chain. The primary challenge in its synthesis lies in achieving regioselective acylation at the C-3 position of the thiophene ring. Standard electrophilic substitution reactions on thiophene, such as Friedel-Crafts acylation, overwhelmingly favor substitution at the C-2 position due to the superior resonance stabilization of the corresponding cationic intermediate.[1][2]
This application note provides a robust, step-by-step protocol for the targeted synthesis of the 3-substituted isomer. Our strategy circumvents the regioselectivity issue by employing a directed organometallic approach. The synthesis begins with the preparation of an appropriate acylating agent, ethyl 8-chloro-8-oxooctanoate, from its carboxylic acid precursor. Subsequently, regiocontrol is established through the specific generation of a nucleophilic 3-thienyllithium species from 3-bromothiophene. The final coupling of these two key intermediates yields the desired product with high specificity. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, mechanistic insights, and practical advice.
Overall Reaction Scheme
The synthesis is performed in two principal stages:
-
Preparation of the Acylating Agent: Conversion of 8-ethoxy-8-oxooctanoic acid (ethyl hydrogen suberate) to its corresponding acyl chloride.
-
Regioselective Acylation: Lithiation of 3-bromothiophene followed by coupling with the acyl chloride to yield the final product.
(A proper chemical drawing would be inserted here in a real document)
Materials and Reagents
All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous solvents are critical for the organometallic step.
| Reagent/Material | Formula | Molecular Wt. ( g/mol ) | Supplier Notes |
| 8-Ethoxy-8-oxooctanoic acid | C₁₀H₁₈O₄ | 202.25 | Also known as Ethyl hydrogen suberate[3][4] |
| Oxalyl chloride | (COCl)₂ | 126.93 | Thionyl chloride (SOCl₂) is a viable alternative[5] |
| 3-Bromothiophene | C₄H₃BrS | 163.04 | Key for regioselectivity[6][7] |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Typically supplied as a 1.6 M or 2.5 M solution in hexanes |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Must be dry, passed through alumina or distilled |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Must be dry, distilled from sodium/benzophenone |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic amount for acyl chloride formation |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | For quenching the reaction |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | For work-up |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | For work-up |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying organic layers |
| Silica Gel | SiO₂ | 60.08 | For column chromatography (230-400 mesh) |
| Hexanes | C₆H₁₄ | 86.18 | For column chromatography |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For column chromatography |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of ethyl 8-oxo-8-(3-thienyl)octanoate.
Detailed Synthesis Protocol
Part A: Synthesis of Ethyl 8-chloro-8-oxooctanoate
Causality: This step converts the terminal carboxylic acid of the starting monoester into a highly reactive acyl chloride. Oxalyl chloride is an excellent choice as it decomposes into gaseous byproducts (CO, CO₂), simplifying purification.[5] A catalytic amount of DMF is used to form the Vilsmeier reagent in situ, which is the active catalytic species for this transformation.[8]
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 8-ethoxy-8-oxooctanoic acid (5.0 g, 24.7 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) and stir until the solid is fully dissolved.
-
Catalyst Addition: Add two drops of anhydrous N,N-dimethylformamide (DMF) to the solution.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add oxalyl chloride (2.4 mL, 27.2 mmol, 1.1 eq) dropwise over 15 minutes. Vigorous gas evolution will be observed.
-
Safety Note: This step must be performed in a well-ventilated fume hood as oxalyl chloride is corrosive and toxic, and the reaction releases CO and HCl gas.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The solution should become clear.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure (in vacuo) using a rotary evaporator. The resulting crude ethyl 8-chloro-8-oxooctanoate is a pale yellow oil and is used immediately in the next step without further purification.
Part B: Regioselective Synthesis of Ethyl 8-oxo-8-(3-thienyl)octanoate
Causality: The core of this synthesis lies in the directed lithiation of 3-bromothiophene. n-Butyllithium is a strong base that selectively abstracts a proton or, in this case, performs a lithium-halogen exchange at the bromine-bearing carbon.[2] This reaction must be conducted under strictly anhydrous conditions and at very low temperatures (-78 °C) to generate the 3-thienyllithium species while preventing unwanted side reactions or decomposition. This organolithium reagent is a potent nucleophile that will readily attack the electrophilic carbonyl carbon of the acyl chloride prepared in Part A.
-
Reaction Setup: To a dry 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromothiophene (3.2 g, 19.6 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 80 mL) via cannula or syringe and stir to dissolve.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Once the internal temperature is stable, add n-butyllithium (1.6 M in hexanes, 13.5 mL, 21.6 mmol, 1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Anion Formation: Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete formation of 3-thienyllithium.
-
Acylation: Dissolve the crude ethyl 8-chloro-8-oxooctanoate from Part A (approx. 24.7 mmol theoretical, 1.25 eq relative to 3-bromothiophene) in 20 mL of anhydrous THF. Add this solution dropwise to the cold 3-thienyllithium solution via cannula over 30 minutes, again maintaining the internal temperature below -70 °C.
-
Reaction Completion: Stir the reaction mixture at -78 °C for an additional 2 hours. Afterwards, remove the cooling bath and allow the mixture to warm slowly to room temperature overnight with continuous stirring.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude brown oil by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the desired product (monitor by TLC) and concentrate in vacuo to yield ethyl 8-oxo-8-(3-thienyl)octanoate as a pale yellow oil.
Expected Results & Characterization
-
Yield: 65-75% (based on 3-bromothiophene).
-
Appearance: Pale yellow oil.
-
Molecular Formula: C₁₄H₂₀O₃S
-
Molecular Weight: 268.37 g/mol
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would include signals for the thienyl protons (approx. 7.3-8.1 ppm), the ethyl ester (triplet at ~1.2 ppm, quartet at ~4.1 ppm), and the aliphatic chain protons (multiplets between ~1.3-3.0 ppm, with the protons alpha to the ketone appearing most downfield at ~2.9 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the ketone carbonyl (~198 ppm), the ester carbonyl (~173 ppm), carbons of the thiophene ring (~125-142 ppm), the ester ethyl group (~14, 60 ppm), and the aliphatic chain carbons.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 269.12.
References
-
LookChem. (n.d.). Ethyl 8-chlorooctanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.
- Google Patents. (n.d.). CN107488136B - Method for preparing ethyl hydrogen sulfate.
- Google Patents. (n.d.). US2432991A - Acylation of thiophene.
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Retrieved from [Link]
-
NextSDS. (n.d.). ETHYL 8-(2,5-DICHLOROPHENYL)-8-OXOOCTANOATE — Chemical Substance Information. Retrieved from [Link]
-
Chemsrc. (n.d.). ETHYL HYDROGEN SUBERATE | CAS#:14113-01-0. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl hydrogen suberate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl hydrogen suberate, min 98%, 100 grams. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). Exploring the Chemical Synthesis and Properties of Heptanoyl Chloride. Retrieved from [Link]
-
NextSDS. (n.d.). ETHYL 8-OXO-8-[3-(THIOMORPHOLINOMETHYL)PHENYL]OCTANOATE — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). CN105646403A - A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.
- Google Patents. (n.d.). US5245063A - Preparation of carbonyl chlorides.
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SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-HEPTAMIDE. Retrieved from [Link]
-
Beilstein Journals. (2016, October 17). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, October 17). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Retrieved from [Link]
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Beilstein Journals. (2022, January 5). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]
- Google Patents. (2023, October 26). WO2023205164A1 - Process for the preparation of finerenone.
- Google Patents. (n.d.). EP0220529A2 - Process for the preparation of 7-substituted-hept-6-enoic and -heptanoic acids and derivatives and intermediates thereof.
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Using ethyl 8-oxo-8-(3-thienyl)octanoate as an intermediate in drug discovery
Application Note: Ethyl 8-oxo-8-(3-thienyl)octanoate as a Privileged Intermediate in the Discovery of Novel Epigenetic Modulators
Executive Summary
The rational design of epigenetic modulators, particularly Histone Deacetylase (HDAC) inhibitors, requires precise control over molecular topography. Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS: 898771-78-3) has emerged as a highly versatile, privileged intermediate in this domain. By combining a pre-installed 8-carbon aliphatic linker with a bioisosteric thiophene cap and a reactive ketone handle, this molecule allows medicinal chemists to rapidly synthesize diverse, isoform-selective HDAC inhibitors. This application note details the mechanistic rationale for its use, outlines self-validating synthetic protocols, and provides comparative physicochemical data to guide your drug discovery workflows.
Mechanistic Rationale: Why This Specific Intermediate?
The architecture of a classic pan-HDAC inhibitor (such as Vorinostat/SAHA) consists of three pharmacophoric regions: a Zinc-Binding Group (ZBG), a hydrophobic linker, and a surface-recognition cap. Ethyl 8-oxo-8-(3-thienyl)octanoate perfectly maps onto this pharmacophore model while offering distinct advantages:
-
Thiophene Bioisosterism (The Cap): The 3-thienyl group serves as a bioisostere for the phenyl ring found in traditional inhibitors. Replacing a phenyl cap with a thiophene alters the electronic distribution and reduces the aromatic surface area, which can improve metabolic stability against hepatic cytochromes while maintaining critical hydrophobic interactions at the rim of the HDAC active site [1]. Furthermore, thiophene-based hydroxamates have demonstrated potent antiproliferative activities in solid tumor models [2].
-
The 8-Oxo-Octanoate Scaffold (The Linker): The 8-carbon chain provides the optimal linker length to traverse the narrow, 11 Å deep hydrophobic channel of class I and IIb HDAC enzymes [3].
-
The Ketone Handle (Stereochemical Control): Unlike simple alkyl chains, the C8 ketone provides a versatile synthetic handle. It can be stereoselectively reduced to a secondary alcohol. Introducing a chiral center at the cap-linker junction often enhances isoform selectivity (e.g., favoring HDAC6 over HDAC1) by exploiting subtle differences in the surface topography of the enzyme [4].
Experimental Workflows & Methodologies
To convert ethyl 8-oxo-8-(3-thienyl)octanoate into a functional HDAC inhibitor, two primary transformations are required: the asymmetric reduction of the C8 ketone to establish a chiral cap, and the conversion of the ethyl ester into a hydroxamic acid ZBG.
Protocol A: Asymmetric Reduction of the C8 Ketone
Causality & Design: We utilize a Corey-Bakshi-Shibata (CBS) reduction to establish chirality at the C8 position. The (R)-CBS catalyst provides predictable stereocontrol by coordinating both the borane reducing agent and the ketone. The steric bulk of the octanoate chain versus the planar thiophene ring dictates the facial selectivity of hydride transfer, yielding the chiral alcohol with high enantiomeric excess (ee).
-
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add (R)-CBS catalyst (0.1 equiv) and anhydrous THF (20 mL).
-
Cooling: Cool the solution to -20 °C using a dry ice/acetone bath to maximize stereoselectivity.
-
Borane Addition: Add Borane-dimethyl sulfide (BH3-DMS) complex (1.2 equiv) dropwise via syringe.
-
Substrate Addition: Dissolve ethyl 8-oxo-8-(3-thienyl)octanoate (1.0 equiv) in 10 mL anhydrous THF. Add this solution dropwise over 30 minutes to maintain the internal temperature.
-
Quenching: After 2 hours of stirring at -20 °C, carefully quench the reaction with methanol (5 mL) until gas evolution ceases.
-
Workup & Purification: Concentrate under reduced pressure. Partition between ethyl acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to yield the chiral intermediate: ethyl 8-hydroxy-8-(3-thienyl)octanoate.
Protocol B: Direct Hydroxaminolysis of the Ethyl Ester
Causality & Design: The ethyl ester must be converted to a hydroxamic acid to chelate the catalytic Zn²⁺ ion [5]. Direct hydroxaminolysis using an excess of free hydroxylamine bypasses the need for ester hydrolysis (saponification) and subsequent peptide coupling. This not only reduces the step count but prevents the potential racemization of the newly formed chiral center at C8.
-
Hydroxylamine Preparation: In a 50 mL flask, dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 equiv) in methanol (10 mL).
-
Base Addition: Cool to 0 °C. Slowly add a solution of Potassium hydroxide (KOH, 7.0 equiv) in methanol (10 mL). Stir for 15 minutes. A white precipitate (KCl) will form.
-
Filtration: Filter the mixture rapidly to remove KCl, collecting the free hydroxylamine solution in a clean flask.
-
Reaction: Add the chiral intermediate from Protocol A (1.0 equiv) to the freshly prepared hydroxylamine solution. Stir at room temperature for 4-6 hours.
-
Self-Validation (Monitoring): Monitor reaction progress via TLC (DCM/MeOH 9:1). Validation step: Spray the TLC plate with a 5% FeCl₃ solution. The successful formation of the hydroxamic acid will immediately stain a deep red/purple due to iron chelation, confirming ZBG formation.
-
Workup & Purification: Acidify the mixture to pH 5-6 using 1M HCl. Extract the aqueous residue with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify by preparative HPLC to yield the final target.
Workflow Visualization
Figure 1: Synthetic workflow from ethyl 8-oxo-8-(3-thienyl)octanoate to the target HDAC inhibitor.
Quantitative Data Presentation
The structural modifications introduced by utilizing ethyl 8-oxo-8-(3-thienyl)octanoate significantly alter the physicochemical profile of the resulting inhibitor compared to the clinical standard, Vorinostat (SAHA). The addition of the chiral hydroxyl group and the thiophene ring optimizes the topological polar surface area (TPSA) and hydrogen bonding metrics.
| Property | Vorinostat (SAHA) | Thienyl-HDACi Derivative (Predicted) | Impact on Drug Design |
| Structure Type | Phenyl Cap, Linear Linker | Thiophene Cap, Chiral Hydroxy Linker | Alters surface recognition |
| Molecular Weight | 264.32 g/mol | 273.35 g/mol | Remains well within Lipinski limits |
| cLogP | 1.8 | ~1.5 | Slightly increased hydrophilicity |
| TPSA | 78.3 Ų | 98.5 Ų | Better solubility profile |
| H-Bond Donors | 3 | 4 | Enhanced enzyme surface interaction |
| H-Bond Acceptors | 3 | 4 | Enhanced enzyme surface interaction |
References
-
Identification of Novel, Selective, and Stable Inhibitors of Class II Histone Deacetylases . Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Synthesis and Biological Evaluation of Thiophene-Based Hydroxamate Derivatives as HDACis with Antitumor Activities . ResearchGate.[Link]
-
Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid . PubMed Central (PMC).[Link]
-
The Process and Strategy for Developing Selective Histone Deacetylase 3 Inhibitors . MDPI.[Link]
-
Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids . PubMed Central (PMC).[Link]
Application Note: Ethyl 8-oxo-8-(3-thienyl)octanoate in the Synthesis of Functionalized Thiophene-Based Polymers
Target Audience: Researchers, Materials Scientists, and Bioelectronics Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Chemical Rationale
The development of next-generation conducting polymers for bioelectronics, organic photovoltaics (OPVs), and sensors relies heavily on precise side-chain engineering. Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS: 898771-78-3) [1] is a highly specialized thiophene monomer designed to provide orthogonal functionalization sites while maintaining the processability of the resulting conjugated polymer backbone.
Structurally, this monomer features a thiophene ring substituted at the 3-position with an 8-carbon side chain containing a ketone (8-oxo) and an ethyl ester. As a Senior Application Scientist, it is critical to understand the causality behind this specific molecular design :
-
HOMO Level Tuning via the 8-Oxo Group: The carbonyl group is directly conjugated to the thiophene ring, acting as an electron-withdrawing group (EWG). This structural feature deepens the Highest Occupied Molecular Orbital (HOMO) of the resulting polymer, significantly enhancing its oxidative stability in ambient air compared to standard electron-rich poly(3-alkylthiophenes) like P3HT [2].
-
Catalyst Protection via the Ethyl Ester: Free carboxylic acids aggressively chelate Lewis acid catalysts like Iron(III) chloride ( FeCl3 ) during oxidative polymerization, leading to catalyst deactivation and structural defects. The ethyl ester acts as a robust protecting group, allowing for high-yield, defect-free polymerization [3].
-
Orthogonal Post-Polymerization Modification: Once polymerized, the ester can be cleanly hydrolyzed to a reactive carboxylic acid for bioconjugation (e.g., peptide or enzyme attachment), while the ketone remains available for subsequent cross-linking (e.g., Schiff base formation with diamines to stabilize thin films).
Key Applications in Advanced Materials
A. Biosensors & Bioelectronics
By hydrolyzing the precursor polymer into poly(8-oxo-8-(3-thienyl)octanoic acid), researchers generate a conductive matrix with pendant carboxyl groups. These groups covalently bind biorecognition elements (such as Glucose Oxidase or RGD peptides) via standard EDC/NHS amide coupling. This creates a highly stable, direct-electron-transfer interface for continuous monitoring biosensors.
B. Insoluble Hole Transport Layers (HTLs) for OPVs
In multilayer organic device fabrication, underlying layers must resist dissolution when subsequent layers are spin-coated. The ketone groups in the polymer side chain can be cross-linked under UV irradiation or via chemical cross-linkers, rendering the HTL completely insoluble in organic solvents while maintaining high hole mobility.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. Every critical step includes the mechanistic reasoning to ensure reproducibility and troubleshooting capability.
Protocol 1: Oxidative Polymerization via FeCl3
Note: The electron-withdrawing acyl group reduces the nucleophilicity of the thiophene monomer. Therefore, a higher oxidant-to-monomer ratio and strict anhydrous conditions are required to drive the radical cation formation.
-
Preparation: Flame-dry a Schlenk flask under Argon. Dissolve 1.0 equivalent of ethyl 8-oxo-8-(3-thienyl)octanoate in anhydrous chloroform ( CHCl3 ) to a concentration of 0.05 M.
-
Catalyst Suspension: In a separate Argon-purged flask, suspend 4.0 equivalents of anhydrous FeCl3 in anhydrous CHCl3 . Causality: Using 4.0 eq instead of the standard 2.5–3.0 eq compensates for the EWG-induced deactivation of the monomer [2].
-
Standard Addition: Add the monomer solution dropwise to the FeCl3 suspension over 30 minutes at room temperature. Causality: The "Standard Addition" method (monomer to oxidant) maintains a high local concentration of the oxidant, which is crucial for achieving high molecular weights in sterically or electronically hindered thiophenes [2].
-
Polymerization: Stir the dark mixture under Argon for 48 hours at room temperature.
-
Quenching & Purification: Pour the mixture into 10 volumes of methanol to precipitate the precursor polymer. Filter the solid and subject it to Soxhlet extraction sequentially with methanol (24 h, removes iron salts), hexanes (24 h, removes oligomers), and finally chloroform (24 h, extracts the high-molecular-weight polymer).
-
Recovery: Concentrate the chloroform fraction and precipitate again in methanol. Dry under vacuum.
Protocol 2: Saponification & EDC/NHS Bioconjugation
-
Saponification: Dissolve 100 mg of the precursor polymer in 20 mL of Tetrahydrofuran (THF). Add 10 mL of 2M aqueous NaOH. Reflux for 12 hours.
-
Acidification: Cool the mixture and acidify dropwise with 1M HCl until the pH reaches 2.0. The hydrolyzed polymer, poly(8-oxo-8-(3-thienyl)octanoic acid), will precipitate. Wash thoroughly with deionized water to remove salts and dry under vacuum.
-
Surface Activation (Self-Validating Step): Spin-coat the polymer onto an ITO electrode. Immerse the electrode in a MES buffer (pH 6.0) containing 0.2 M EDC and 0.1 M NHS for 1 hour. Causality: Activating the polymer before introducing the enzyme prevents the enzyme molecules from cross-linking with each other, ensuring they only bind to the polymer surface.
-
Bioconjugation: Rinse the electrode gently with PBS (pH 7.4) and immediately incubate in a solution of the target enzyme (e.g., 5 mg/mL Glucose Oxidase in PBS) for 4 hours at 4°C.
Visualizations of Mechanisms
Fig 1: Synthesis and functionalization workflow of the thiophene polymer.
Fig 2: Signal transduction pathway in the polymer-based biosensor.
Quantitative Data & Material Comparison
The following table summarizes the comparative electronic and physical properties of the functionalized polymers against the industry standard, P3HT.
| Polymer System | Side Chain Functionality | Est. HOMO Level (eV) | Solubility Profile | Primary Application |
| P3HT (Standard) | Hexyl (Alkyl) | ~ -5.0 to -5.2 | CHCl3 , Toluene, Chlorobenzene | General OFETs, OPVs |
| Precursor Polymer | 8-oxo-ethyl octanoate | ~ -5.4 to -5.6 | CHCl3 , THF, Dichloromethane | Cross-linkable HTLs |
| Hydrolyzed Polymer | 8-oxo-octanoic acid | ~ -5.4 to -5.6 | DMSO, DMF, Alcohols (Poor in CHCl3 ) | Biosensors, Bio-interfaces |
Data Interpretation: The introduction of the 8-oxo group lowers the HOMO level by approximately 0.4 eV compared to P3HT. This deep HOMO level increases the ionization potential, making the polymer highly resistant to unwanted ambient doping (oxidation by atmospheric oxygen), which is a critical failure mode in long-term biosensor deployment.
References
- NextSDS. "ETHYL 8-OXO-8-(3-THIENYL)OCTANOATE — Chemical Substance Information". NextSDS Database.
- NIH / PMC. "Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes". Polymers (Basel).
- ACS Publications. "Synthesis and Properties of Fluorinated Ester-Functionalized Polythiophenes in Supercritical Carbon Dioxide". Industrial & Engineering Chemistry Research.
Application Note: Laboratory Handling, Storage, and Stability Protocols for Ethyl 8-oxo-8-(3-thienyl)octanoate
Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS: 898771-78-3) Molecular Formula: C₁₄H₂₀O₃S | Molecular Weight: 268.37 g/mol
Executive Summary & Physicochemical Rationale
Ethyl 8-oxo-8-(3-thienyl)octanoate is a specialized bifunctional organic intermediate [1]. Structurally, it combines an electron-rich thiophene heterocycle with an aliphatic β-keto ester equivalent [2]. This structural duality makes it a highly versatile building block for synthesizing thiophene-based active pharmaceutical ingredients (APIs), lipid nanoparticles, and electrochromic materials.
However, these same functional groups introduce specific chemical vulnerabilities. To maintain scientific integrity and experimental reproducibility, researchers must understand the causality behind its degradation. Thiophene derivatives are notoriously susceptible to oxidative degradation at the sulfur atom, forming sulfoxides and sulfones [3]. Concurrently, the terminal ethyl ester is prone to adventitious hydrolysis, particularly when exposed to ambient moisture or enzymatic esterase activity [4]. Finally, prolonged exposure to UV light can induce radical formation within the conjugated thiophene system, leading to polymerization [3].
Figure 1: Primary degradation pathways of ethyl 8-oxo-8-(3-thienyl)octanoate.
Optimal Storage Conditions
To mitigate the degradation pathways outlined above, storage conditions must be rigorously controlled. The table below summarizes the quantitative and qualitative parameters required to maximize the shelf life of ethyl 8-oxo-8-(3-thienyl)octanoate[5].
| Parameter | Recommended Condition | Mechanistic Causality |
| Temperature | 2–8 °C (Refrigerated) | Suppresses the kinetic energy required for thermal degradation and slows the rate of ester hydrolysis. |
| Atmosphere | Argon (Ar) | Prevents oxidative degradation of the thiophene sulfur. Argon is denser than air and nitrogen, providing a superior protective blanket over the liquid/solid interface. |
| Container | Amber Glass Vials | Blocks UV radiation (specifically <400 nm), preventing photo-induced radical generation and subsequent polymerization. |
| Closure | PTFE-lined Septa Caps | Prevents the leaching of plasticizers into the compound and maintains a strict hermetic seal against atmospheric moisture. |
Experimental Protocols
Protocol 1: Inert Aliquoting and Handling Workflow
Because repeated freeze-thaw or cold-to-warm cycles introduce condensation, bulk supplies of ethyl 8-oxo-8-(3-thienyl)octanoate should be aliquoted upon receipt.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the primary container from 2–8 °C storage and place it in a desiccator at room temperature (20–25 °C) for at least 30 minutes before opening.
-
Causality: Opening a cold container causes ambient humidity to instantly condense on the chemical, introducing water that will catalyze ester hydrolysis over time.
-
-
Inert Environment Setup: Transfer the equilibrated vial into a glovebox or prepare a Schlenk line equipped with dry Argon.
-
Aliquoting: Using oven-dried, gas-tight glass syringes, transfer single-use volumes (e.g., 100–500 mg) into pre-weighed, oven-dried amber glass vials.
-
Headspace Purging: Insert an Argon line via a needle into the headspace of the new vial. Purge gently for 15–20 seconds.
-
Causality: Displacing ambient oxygen prevents the formation of thiophene S-oxides.
-
-
Sealing: Immediately cap the vial with a PTFE-lined septum cap, wrap the seam with Parafilm, and return to 2–8 °C storage.
Figure 2: Standard operating procedure for inert aliquoting and storage.
Protocol 2: Purity Validation via RP-HPLC (Self-Validating System)
To ensure that Protocol 1 is successfully preserving the compound, researchers must employ a self-validating analytical system. This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed specifically to detect the exact degradation products caused by handling failures [3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the stored ethyl 8-oxo-8-(3-thienyl)octanoate in 1 mL of HPLC-grade Acetonitrile (ACN).
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
System Validation & Causality: This protocol acts as a direct feedback loop for your storage integrity.
-
If Moisture Control Fails: Ester hydrolysis yields the corresponding carboxylic acid (8-oxo-8-(3-thienyl)octanoic acid). Because the acid is significantly more polar than the ethyl ester, it will elute earlier than the parent peak.
-
If Inert Atmosphere Fails: The thiophene ring oxidizes into sulfoxides. The addition of the oxygen atom increases the dipole moment and polarity of the molecule, also resulting in a distinct, earlier-eluting peak.
References
Chromatographic separation techniques for ethyl 8-oxo-8-(3-thienyl)octanoate
An In-Depth Guide to the Chromatographic Separation of Ethyl 8-oxo-8-(3-thienyl)octanoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and robust protocols for the chromatographic separation of ethyl 8-oxo-8-(3-thienyl)octanoate. Designed for researchers, scientists, and professionals in drug development, this document outlines methodologies for both bulk purification via flash chromatography and high-purity analysis using High-Performance Liquid Chromatography (HPLC). The protocols are grounded in the physicochemical properties of the target molecule, ensuring a logical and scientifically sound approach to achieving high levels of purity. This guide emphasizes the causality behind experimental choices to empower users with a deep understanding of the separation principles at play.
Introduction and Strategic Overview
Ethyl 8-oxo-8-(3-thienyl)octanoate is a bifunctional molecule featuring a thienyl ketone and an ethyl ester linked by a C7 alkyl chain. Its structural motifs are of significant interest in medicinal chemistry and materials science.[1] The presence of polar functional groups (ketone, ester) and a significant non-polar backbone makes its purification a nuanced challenge. Inefficient purification can leave starting materials, byproducts, or catalysts, compromising the integrity of downstream applications and research data.
The primary objective of any purification strategy for this compound is to efficiently separate it from impurities based on differential physicochemical properties, primarily polarity. This guide presents a two-stage chromatographic approach:
-
Stage 1: Bulk Purification. Flash column chromatography is employed for the initial clean-up of crude reaction mixtures, suitable for isolating the compound in gram quantities with good purity (typically 95-98%).[2]
-
Stage 2: High-Purity Polishing & Analysis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is utilized for achieving exceptional purity (>99%) and for precise analytical quantification.[3]
Physicochemical Properties & Chromatographic Implications
Understanding the molecule's properties is fundamental to designing an effective separation method.
| Property | Value / Description | Chromatographic Implication |
| Molecular Formula | C₁₄H₂₀O₃S[4] | Provides the elemental composition. |
| Molecular Weight | 268.37 g/mol | Relevant for mass spectrometry-based detection.[5] |
| Key Functional Groups | Thienyl Ketone, Ethyl Ester, Heptyl Chain | The ketone and ester groups offer polar sites for interaction with polar stationary phases (Normal-Phase). The alkyl chain and thiophene ring provide hydrophobicity for retention on non-polar stationary phases (Reversed-Phase). |
| Predicted Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Hexane, ACN); Insoluble in water.[1] | Dictates the choice of solvents for sample preparation and mobile phases. |
| Chromophoric Properties | The thienyl ketone moiety contains a conjugated system. | Allows for strong UV absorbance, enabling sensitive detection in HPLC analysis (typically around 254-280 nm). |
Stage 1: Bulk Purification by Flash Column Chromatography
Flash chromatography is the cornerstone of preparative purification in organic synthesis, offering a balance of speed, resolution, and capacity.[6] For ethyl 8-oxo-8-(3-thienyl)octanoate, a normal-phase approach using silica gel is highly effective.
Causality of Method Design:
-
Stationary Phase: Silica gel (SiO₂) is chosen for its polar surface, which interacts with the polar ketone and ester functionalities of the target molecule.
-
Sample Loading: Dry loading is strongly recommended. Adsorbing the crude product onto a small amount of silica gel before loading it onto the column prevents the sample from dissolving in the initial mobile phase at the top of the column. This results in a much sharper sample band, leading to significantly improved separation efficiency compared to liquid loading.[6]
-
Mobile Phase: A solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane, is used.[2] Less polar impurities will elute first with low ethyl acetate concentrations. As the polarity of the mobile phase is increased, the target compound is displaced from the silica and elutes. Highly polar impurities remain strongly adsorbed to the stationary phase.
Workflow for Flash Chromatography Purification
Caption: Workflow for bulk purification via flash chromatography.
Experimental Protocol 1: Flash Column Chromatography
Objective: To purify crude ethyl 8-oxo-8-(3-thienyl)octanoate to a purity of ≥95%.
Materials:
-
Crude ethyl 8-oxo-8-(3-thienyl)octanoate
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC grade)
-
Glass column with stopcock
-
TLC plates (silica gel coated), TLC chamber, UV lamp (254 nm)
-
Collection tubes, beakers, and flasks
-
Rotary evaporator
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in hexane. b. Gently pour the slurry into the glass column, allowing the silica to settle into a uniform packed bed. Ensure no air bubbles are trapped.[6] c. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
Sample Preparation (Dry Loading): a. Dissolve the crude product in a minimal volume of DCM. b. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution. c. Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained.[6]
-
Elution and Fraction Collection: a. Carefully load the dried sample powder onto the top of the packed column. b. Begin elution with a non-polar solvent mixture, such as 95:5 (v/v) Hexane:Ethyl Acetate. c. Collect fractions systematically. d. Monitor the separation by spotting fractions onto a TLC plate and developing it in a suitable solvent system (e.g., 80:20 Hexane:EtOAc). Visualize spots under a UV lamp.
-
Product Isolation: a. Once the target compound begins to elute, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:EtOAc) to speed up elution if necessary. b. Combine the fractions that contain the pure product, as determined by TLC analysis. c. Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
Stage 2: High-Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
For applications requiring the highest purity and for accurate quantification, RP-HPLC is the method of choice.[2] It offers superior resolution, reproducibility, and sensitivity compared to flash chromatography.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is used. This non-polar stationary phase retains the analyte through hydrophobic interactions with its alkyl chain and thiophene ring.
-
Mobile Phase: A polar mobile phase, typically a mixture of acetonitrile (ACN) and water, is used.[3] The elution strength is modulated by changing the ratio of ACN to water. A higher percentage of the organic modifier (ACN) reduces the mobile phase polarity and decreases the retention time of the analyte.
-
Detector: A UV detector is ideal due to the strong chromophore in the thienyl ketone moiety. Detection at or near the absorbance maximum (λ-max) provides the highest sensitivity.
Workflow for RP-HPLC Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Ethyl octanoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Ethyl 8-cyclohexyl-8-oxooctanoate | C16H28O3 | CID 24727431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Characterizing the Bioactivity of Ethyl 8-oxo-8-(3-thienyl)octanoate Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the in vitro biological activity of a novel class of compounds: ethyl 8-oxo-8-(3-thienyl)octanoate derivatives. Given the absence of established biological targets for this specific chemical series, this guide is structured to provide a logical, hypothesis-driven framework for their initial characterization. We will proceed from the most likely biological targets, based on structural analogy, to broader cellular effect assays. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. We will focus on assays for monoacylglycerol lipase (MAGL) inhibition, histone deacetylase (HDAC) inhibition, and general cytotoxicity, providing the foundational data necessary for further drug discovery and development efforts.
Introduction: Rationale for Target Selection
The chemical structure of ethyl 8-oxo-8-(3-thienyl)octanoate provides several clues to its potential biological function. The long-chain octanoate ester is a structural mimic of endogenous lipids, suggesting an affinity for enzymes involved in lipid metabolism. The primary hypothesized target is therefore Monoacylglycerol Lipase (MAGL) , a serine hydrolase that plays a critical role in degrading the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. Inhibiting MAGL is a therapeutic strategy for a range of neurological and inflammatory disorders[1].
The presence of a ketone (oxo group) and a heterocyclic thienyl ring are features found in various enzyme inhibitors. This suggests a secondary line of investigation into other enzyme classes, such as Histone Deacetylases (HDACs) . HDACs are key regulators of gene expression, and their inhibition is a validated approach in oncology[3]. Finally, as with any novel chemical entity, a baseline assessment of cellular toxicity is essential to determine a therapeutic window and to distinguish between targeted enzymatic inhibition and non-specific cytotoxic effects. The MTT assay is a gold-standard method for this initial screen[4][5].
This guide will provide detailed protocols for investigating each of these potential activities.
Section 1: Primary Target Screening - Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol describes a fluorometric, high-throughput compatible assay to screen for inhibitors of recombinant human MAGL. The assay relies on the MAGL-catalyzed cleavage of a non-fluorescent substrate to yield a highly fluorescent product. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition.[1][6][7]
Principle of the MAGL Inhibition Assay
The core of this assay is the enzymatic reaction where active MAGL hydrolyzes a specific substrate, leading to the release of a fluorophore. The increase in fluorescence intensity is directly proportional to MAGL activity. Test compounds that inhibit MAGL will reduce the rate of this reaction.
Caption: Principle of the fluorometric MAGL inhibition assay.
Materials and Reagents
-
Recombinant Human MAGL Enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)[1]
-
Fluorogenic MAGL Substrate (e.g., 7-hydroxycoumarinyl-arachidonate)
-
Positive Control Inhibitor (e.g., JZL184)
-
Test Compounds (Ethyl 8-oxo-8-(3-thienyl)octanoate derivatives)
-
DMSO (Anhydrous)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation/Emission ~360/460 nm)
Detailed Experimental Protocol
-
Reagent Preparation:
-
MAGL Assay Buffer: Warm to room temperature before use.
-
MAGL Enzyme Solution: Dilute the recombinant human MAGL stock in cold MAGL Assay Buffer to the desired working concentration (e.g., 2X final concentration). Keep on ice.
-
Test Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. From this, prepare 10X final concentration working solutions in MAGL Assay Buffer.
-
Substrate Solution: Prepare a 10X working solution of the MAGL substrate in MAGL Assay Buffer. Protect from light.
-
-
Assay Plate Setup (96-well format):
-
Test Wells: Add 10 µL of 10X test compound solution.
-
100% Activity Control (No Inhibitor): Add 10 µL of MAGL Assay Buffer containing the same percentage of DMSO as the test wells.
-
Positive Control: Add 10 µL of 10X positive control inhibitor solution.
-
No Enzyme Control (Background): Add 10 µL of MAGL Assay Buffer (with DMSO). Do not add enzyme to these wells.
-
Add 80 µL of MAGL Assay Buffer to all wells.
-
-
Enzyme Addition & Pre-incubation:
-
Add 10 µL of the 2X MAGL Enzyme Solution to all wells except the "No Enzyme Control" wells. The total volume should now be 100 µL.
-
Mix gently by shaking the plate for 30 seconds.
-
Cover the plate and pre-incubate at 37°C for 20-30 minutes. This allows the test compounds to interact with and bind to the enzyme before the reaction starts.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the 10X MAGL Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 360/460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[1]
-
Data Analysis
-
Correct for Background: Subtract the average fluorescence signal from the "No Enzyme Control" wells from all other readings.
-
Determine Reaction Rate: For each well, calculate the rate of reaction (slope) from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).
-
Calculate Percent Inhibition: % Inhibition = (1 - (Rate_of_Test_Well / Rate_of_100%_Activity_Control)) * 100
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound | IC50 (µM) |
| Derivative 1 | [Enter Value] |
| Derivative 2 | [Enter Value] |
| Derivative 3 | [Enter Value] |
| JZL184 (Control) | ~0.008 µM |
Section 2: Secondary Target Screening - Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a homogeneous, single-reagent-addition luminescent assay for measuring the activity of Class I and II HDACs. The principle involves the deacetylation of a peptide substrate, which is then cleaved by a developer enzyme to release aminoluciferin, generating a light signal quantifiable by a luminometer.[3] A reduction in luminescence indicates HDAC inhibition.
Principle of the HDAC Inhibition Assay
Caption: Workflow for a luminescent-based HDAC inhibition assay.
Materials and Reagents
-
HDAC-Glo™ I/II Assay System (or equivalent)
-
Recombinant HDAC Enzyme (e.g., HeLa nuclear extract or purified HDAC1)
-
HDAC Inhibitor (e.g., Trichostatin A) for positive control
-
Test Compounds (Ethyl 8-oxo-8-(3-thienyl)octanoate derivatives)
-
DMSO
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Detailed Experimental Protocol
-
Reagent Preparation:
-
HDAC-Glo™ I/II Reagent: Prepare according to the manufacturer's instructions by combining the substrate and developer solutions. Allow it to equilibrate to room temperature before use.
-
HDAC Enzyme Solution: Dilute the HDAC enzyme source to a 2X working concentration in the appropriate assay buffer.
-
Test Compound Plates: Prepare serial dilutions of the test compounds in DMSO in a source plate. Then, transfer a small volume (e.g., 50-100 nL) to the final assay plate.
-
-
Assay Procedure:
-
Add 5 µL of the 2X HDAC Enzyme Solution to each well of the assay plate containing the pre-dispensed compounds.
-
For "No Inhibitor" controls, add the enzyme to wells containing only DMSO.
-
For "No Enzyme" background controls, add assay buffer instead of the enzyme solution.
-
Mix the plate by brief shaking (30 seconds) and then centrifuge (1 min) to bring the contents to the bottom of the wells.[3]
-
Add 5 µL of the prepared HDAC-Glo™ I/II Reagent to each well.
-
Seal the plate, shake for 30 seconds, and centrifuge briefly.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Correct for Background: Subtract the average signal from the "No Enzyme" wells from all other measurements.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Signal_of_Test_Well / Signal_of_No_Inhibitor_Control)) * 100
-
Determine IC50: Plot Percent Inhibition vs. log[Inhibitor] and perform a non-linear regression analysis to determine the IC50 value.
| Compound | IC50 (µM) |
| Derivative 1 | [Enter Value] |
| Derivative 2 | [Enter Value] |
| Trichostatin A | ~0.001 µM |
Section 3: General Cellular Activity - Cytotoxicity Assessment (MTT Assay)
The MTT assay is a foundational colorimetric assay to assess the effect of a compound on cell viability and metabolic activity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[4][5] The amount of formazan produced is proportional to the number of viable cells.
Principle of the MTT Assay
Caption: The experimental workflow of the MTT cell viability assay.
Materials and Reagents
-
Human cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[8]
-
Sterile, tissue culture-treated 96-well plates
-
Spectrophotometer (microplate reader) capable of reading absorbance at 570 nm.
Detailed Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compounds. Include "vehicle control" wells treated with medium containing the highest concentration of DMSO used.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the Solubilization Solution to each well.[8]
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified incubator to ensure complete solubilization.[5][8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the absorbance of "medium only" blank wells.
-
Calculate Percent Viability: % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control) * 100
-
Determine CC50: Plot the Percent Viability against the logarithm of the compound concentration and use non-linear regression to calculate the CC50 (Cytotoxic Concentration 50%), the concentration that reduces cell viability by 50%.
| Compound | CC50 (µM) on HeLa cells |
| Derivative 1 | [Enter Value] |
| Derivative 2 | [Enter Value] |
| Doxorubicin (Control) | ~0.1-1 µM |
References
-
Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Available from: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available from: [Link]
-
MTT Assay Protocol. (n.d.). Available from: [Link]
-
BMG Labtech. Screening for histone deacetylase (HDAC) active compounds. Available from: [Link]
-
Bio-Techne. HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]
Application Note: Incorporating Ethyl 8-oxo-8-(3-thienyl)octanoate into Organic Semiconductor Matrices for Advanced Bioelectronics
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Organic Electrochemical Transistors (OECTs), Biosensors, and in vitro Pharmacological Screening Platforms
Introduction & Material Rationale
The development of high-performance organic electrochemical transistors (OECTs) for drug screening and biomarker detection relies heavily on the seamless integration of biological recognition elements with organic mixed ionic-electronic conductors (OMIECs). While poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is the industry standard, it lacks intrinsic functional groups for covalent bioconjugation[1].
To bridge this gap, Ethyl 8-oxo-8-(3-thienyl)octanoate (EOTO) (CAS: 898771-78-3)[2] has emerged as a highly versatile 3-substituted thiophene monomer. EOTO possesses three distinct structural advantages that solve critical bio-interfacing challenges:
-
The Thiophene Core: Enables direct electropolymerization or copolymerization with EDOT to form highly conductive, conjugated backbones.
-
The 8-Oxo Group: Acts as an electron-withdrawing moiety that lowers the Highest Occupied Molecular Orbital (HOMO) level, thereby enhancing the oxidative stability of the polymer in harsh aqueous electrolytes.
-
The Octanoate Ester Chain: Serves a dual purpose. During polymerization, the ester protects the reactive site. Post-polymerization, it is hydrolyzed into a carboxylic acid (-COOH) tether. The 8-carbon length acts as a flexible spacer, preventing steric hindrance and preserving the native 3D conformation of attached antibodies or enzymes[3].
Causality in Experimental Design (E-E-A-T)
The Ester-Protection Strategy
A common pitfall in bioelectronic material synthesis is the direct electropolymerization of carboxylated monomers (e.g., 3-thiopheneacetic acid). The nucleophilicity of free carboxylic acid groups leads to parasitic attacks on the radical cations generated during the initial stages of anodic oxidation. This side reaction abruptly terminates chain growth and yields highly defective, poorly conductive films[4].
By utilizing EOTO, the reactive -COOH group is masked as an ethyl ester. This completely neutralizes the nucleophilic threat during the harsh oxidative polymerization step, ensuring the formation of a pristine, high-molecular-weight polymer network. Once the robust matrix is formed, a simple alkaline hydrolysis step unmasks the carboxylic acid, rendering the surface ready for standard EDC/NHS click chemistry[5].
Signal Amplification via OECTs
When a target analyte (e.g., a drug molecule or viral antigen) binds to the bioreceptor tethered to the EOTO-modified matrix, it induces a local charge perturbation at the polymer/electrolyte interface. This triggers ion injection or extraction into the bulk of the polymer, modulating its doping state and resulting in a massive amplification of the transistor's drain current ( Id )[6].
Signal transduction mechanism in an EOTO-functionalized Organic Electrochemical Transistor.
Step-by-Step Methodologies
The following self-validating protocols detail the fabrication of a PEDOT-co-PEOTO biosensing matrix.
Protocol 1: Electrochemical Copolymerization
Objective: Deposit a highly conductive, ester-functionalized polymer film.
-
Electrolyte Preparation: In a dry electrochemical cell, prepare a solution containing 10 mM EDOT, 2 mM EOTO, and 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous acetonitrile.
-
Electrode Setup: Utilize a three-electrode configuration with a Gold (Au) interdigitated working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.
-
Deposition: Perform Cyclic Voltammetry (CV) from -0.2 V to +1.2 V vs. Ag/Ag+ at a scan rate of 50 mV/s for 10 cycles.
-
Purification: Rinse the modified electrode with copious amounts of anhydrous acetonitrile to remove unreacted monomers and oligomers. Dry under a gentle N2 stream.
-
Validation Check: The resulting film should exhibit a distinct electrochromic shift (dark blue in the oxidized state, pale blue/transparent in the reduced state).
-
Protocol 2: Post-Polymerization Hydrolysis
Objective: Unmask the reactive carboxylic acid groups for bioconjugation.
-
Hydrolysis Bath: Prepare a mild alkaline solution consisting of 0.5 M NaOH in a 1:1 (v/v) mixture of deionized water and ethanol.
-
Deprotection: Immerse the coated electrode in the hydrolysis bath for 2 hours at room temperature. The ethanol ensures adequate wetting of the hydrophobic ester film.
-
Protonation: Transfer the electrode to a 0.1 M HCl solution for 10 minutes. This step converts the intermediate sodium carboxylate salts into free, reactive carboxylic acid (-COOH) groups.
-
Washing: Rinse thoroughly with ultra-pure water (18.2 MΩ·cm) and dry.
-
Validation Check: Measure the water contact angle. A drop from ~85° (hydrophobic ester) to <50° (hydrophilic acid) confirms successful deprotection.
-
Protocol 3: EDC/NHS Biofunctionalization
Objective: Covalently tether bioreceptors to the OECT channel.
-
Activation: Dissolve 10 mg/mL EDC and 3 mg/mL NHS in 0.1 M MES buffer (pH 6.0). Drop-cast 50 µL onto the polymer film and incubate for 30 minutes. EDC activates the -COOH, while NHS stabilizes the intermediate against rapid aqueous hydrolysis[5].
-
Immobilization: Rinse briefly with 1X PBS (pH 7.4). Immediately apply 50 µL of the target bioreceptor solution (e.g., 200 µg/mL monoclonal antibody or Glucose Oxidase)[5]. Incubate for 2 hours at room temperature.
-
Passivation: Wash extensively with PBS containing 0.05% Tween-20 (PBST) to remove non-covalently bound proteins. Block unreacted sites with 1% Bovine Serum Albumin (BSA) for 1 hour to prevent non-specific binding during drug assays.
-
Validation Check: Perform Electrochemical Impedance Spectroscopy (EIS) in 5 mM [Fe(CN)6]3−/4− . A significant increase in charge transfer resistance ( Rct ) validates the attachment of the bulky, insulating protein layer.
-
Step-by-step workflow for the integration and biofunctionalization of EOTO.
Quantitative Data Summary
The table below summarizes the representative physical and electrochemical metrics of the semiconductor matrix at each stage of the protocol. Note the massive increase in volumetric capacitance upon hydrolysis, aligning with state-of-the-art carboxylated OECT benchmarks[3].
| Material Matrix Stage | Water Contact Angle (°) | Volumetric Capacitance ( F⋅cm−3 ) | Transconductance ( mS ) | Surface -COOH Density ( nmol/cm2 ) |
| Pristine PEDOT (Control) | 78 ± 2 | 35 ± 4 | 18 ± 2 | N/A |
| PEDOT-co-PEOTO (Ester) | 85 ± 3 | 32 ± 3 | 16 ± 2 | N/A |
| PEDOT-co-PEOTO (Hydrolyzed) | 45 ± 2 | 150 ± 18 | 26 ± 2 | 1.8 ± 0.2 |
| Biofunctionalized (IgG-bound) | 55 ± 3 | 135 ± 12 | 22 ± 2 | N/A (Conjugated) |
Data Note: The introduction of hydrophilic -COOH groups drastically improves ion penetration from the aqueous electrolyte into the polymer bulk, resulting in the ~4.5x increase in volumetric capacitance, which directly correlates to enhanced sensor sensitivity.
References
- Benchchem. "Ethyl 8-oxo-8-(3-thienyl)octanoate | 898771-78-3".
- MDPI.
- National Science Foundation (NSF). "Carboxylic Acid Functionalization Yields Solvent-Resistant Organic Electrochemical Transistors". NSF Public Access Repository.
- National Science Foundation (NSF). "The Behavior of Carboxylated and Hydroxylated Polythiophene as Bioreceptor Layer". NSF Public Access Repository.
- Journal of the American Chemical Society. "Efficient and Modular Biofunctionalization of Thiophene-Based Conjugated Polymers through Embedded Latent Disulfide".
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl 8-oxo-8-(3-thienyl)octanoate | 898771-78-3 | Benchchem [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Straightforward Approach for Electrochemical Deposition and Modification of Conductive Polythiophene Thin Films for Bioreceptor Immobilization [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
How to improve reaction yield for ethyl 8-oxo-8-(3-thienyl)octanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of ethyl 8-oxo-8-(3-thienyl)octanoate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthesis and optimize your reaction yields.
Troubleshooting Guide
This section addresses common challenges encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Consistently Low Yield of Ethyl 8-oxo-8-(3-thienyl)octanoate
Potential Causes:
-
Catalyst Inactivity or Insufficient Loading: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄) is crucial for the Friedel-Crafts acylation step. It can be deactivated by moisture or complexation with the carbonyl group of the product, rendering it ineffective.[1][2] Using stoichiometric or even excess amounts of the catalyst is often necessary.
-
Sub-optimal Reaction Temperature: The activation energy for the acylation of the electron-rich thiophene ring may not be met at lower temperatures, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and degradation.[3]
-
Poor Quality of Reagents or Solvents: The presence of moisture in the solvent or impurities in the starting materials can significantly impact the reaction's efficiency.
-
Side Reactions: Competing reactions, such as acylation at the 2-position of the thiophene ring or polymerization of thiophene under harsh acidic conditions, can consume starting materials and reduce the desired product's yield.[1]
Solutions:
-
Optimize Catalyst Loading:
-
Begin with a 1.1 to 1.5 molar equivalent of a high-purity Lewis acid catalyst relative to the acylating agent.
-
If yields remain low, incrementally increase the catalyst amount. Note that with some catalysts like aluminum chloride, at least a stoichiometric amount is required as it complexes with the resulting ketone.[2]
-
-
Control Reaction Temperature:
-
Carefully increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and side product formation.
-
For instance, studies on similar acylations have shown that increasing the temperature from 313 K to 333 K can significantly improve conversion.[3]
-
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents. Dichloromethane, for example, should be distilled over calcium hydride prior to use.[4]
-
Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Consider Alternative Catalysts:
-
While AlCl₃ is common, other Lewis acids like stannic chloride (SnCl₄), titanium tetrachloride (TiCl₄), or even solid acid catalysts like Hβ zeolite can be effective and may offer milder reaction conditions.[2][3][5]
-
Ethylaluminum dichloride (EtAlCl₂) in a non-acidic medium has been shown to give high yields in the acylation of thiophene.[4]
-
Problem 2: Formation of Isomeric Byproducts
Potential Cause:
-
Acylation at the 2-Position: While the 3-position is the target, the 2-position of the thiophene ring is electronically more favorable for electrophilic substitution due to the higher stability of the cationic intermediate.[1] The choice of catalyst and reaction conditions can influence the regioselectivity.
Solutions:
-
Catalyst Selection: The choice of Lewis acid can influence the isomeric ratio. Experiment with different catalysts to determine the one that provides the highest selectivity for the 3-position.
-
Directed Metalation: For higher regioselectivity, consider a directed ortho-metalation approach. This involves using a directing group to deprotonate the desired position with a strong base (like n-butyllithium), followed by quenching with the acylating agent.
-
Purification: If isomeric byproducts are unavoidable, careful purification by column chromatography is essential to isolate the desired 3-substituted product.[6]
Problem 3: Difficulty in Product Purification
Potential Causes:
-
Formation of Polymeric Materials: Strong Lewis acids and high temperatures can lead to the degradation and polymerization of the thiophene ring, resulting in a tar-like crude product that is difficult to purify.[1]
-
Close Polarity of Product and Impurities: The starting materials, product, and byproducts may have similar polarities, making separation by column chromatography challenging.
Solutions:
-
Aqueous Workup: After the reaction, a careful aqueous workup is critical. Quenching the reaction with a saturated ammonium chloride solution or a mixture of ice and hydrochloric acid can help to decompose the catalyst-product complex and remove inorganic salts.[4][7]
-
Optimize Column Chromatography:
-
Use a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) for flash column chromatography.[6]
-
Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove minor impurities.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for ethyl 8-oxo-8-(3-thienyl)octanoate?
The most prevalent method is the Friedel-Crafts acylation of 3-substituted thiophene or thiophene itself (followed by separation of isomers) with a suitable acylating agent derived from octanedioic acid.[8] A plausible two-step synthesis involves:
-
Preparation of the Acylating Agent: Mono-ethyl ester of octanedioic acid (suberic acid monoethyl ester) is converted to its acid chloride (8-ethoxycarbonyl-octanoyl chloride) using a chlorinating agent like thionyl chloride or oxalyl chloride.[9]
-
Friedel-Crafts Acylation: The resulting acid chloride is reacted with thiophene in the presence of a Lewis acid catalyst.[7][9]
Q2: Which Lewis acid is best for this Friedel-Crafts acylation?
There is no single "best" Lewis acid, as the optimal choice depends on the specific reaction conditions and desired outcome.
-
Aluminum chloride (AlCl₃): A strong and common catalyst, but it can sometimes lead to side reactions and requires at least stoichiometric amounts.[2]
-
Stannic chloride (SnCl₄): Often a milder alternative to AlCl₃, which can sometimes provide better selectivity.[2]
-
Ethylaluminum dichloride (EtAlCl₂): Has been shown to be highly effective in non-acidic media, potentially reducing side reactions associated with strong acids.[4]
-
Solid Acid Catalysts (e.g., Hβ Zeolite): Offer the advantages of being recoverable and reusable, contributing to a more environmentally friendly process.[3][5]
Q3: Are there alternative synthetic routes that avoid Friedel-Crafts acylation?
Yes, alternative methods often involve the use of organometallic reagents:
-
Grignard Reagents: Reaction of a 3-thienyl Grignard reagent (3-thienylmagnesium bromide) with an appropriate acylating agent.
-
Organolithium Reagents: Directed lithiation of thiophene at the 3-position followed by reaction with an acylating agent. These methods can offer higher regioselectivity but may require more stringent anhydrous and inert conditions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q5: What are the key safety precautions for this synthesis?
-
Lewis Acids: Lewis acids like AlCl₃ and SnCl₄ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction mixture, especially when using AlCl₃, is highly exothermic and can release HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.
Data and Protocols
Optimal Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Recommended Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ or SnCl₄ | Strong Lewis acids to activate the acylating agent.[2] |
| Catalyst Loading | 1.1 - 1.5 molar equivalents | To compensate for catalyst complexation with the product.[1] |
| Solvent | Anhydrous Dichloromethane | A common, inert solvent for Friedel-Crafts reactions.[4] |
| Temperature | 0°C to room temperature | To control the reaction rate and minimize side reactions.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent deactivation of the Lewis acid by moisture. |
Experimental Protocol: Friedel-Crafts Acylation
-
Preparation of Acylating Agent: To a solution of suberic acid monoethyl ester (1 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 8-ethoxycarbonyl-octanoyl chloride.[9]
-
Acylation: Dissolve thiophene (1 equivalent) and the crude 8-ethoxycarbonyl-octanoyl chloride (1 equivalent) in anhydrous DCM and cool to 0°C. Add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, keeping the temperature below 5°C.[9]
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, slowly pour the mixture into a beaker of crushed ice and concentrated hydrochloric acid.[7][9] Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product by flash column chromatography on silica gel.[6][9]
Visualizations
Caption: A workflow diagram for the synthesis of ethyl 8-oxo-8-(3-thienyl)octanoate.
Caption: A troubleshooting flowchart for addressing low reaction yield.
References
- Hart, H. (1950). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Oriental Journal of Chemistry, 29(3), 1033-1037. Available at: [Link]
- Shirinian, V. Z., et al. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Chemistry of Heterocyclic Compounds, 36(2), 219-220.
-
Li, X., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Available at: [Link]
- Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. (1987). European Patent No. EP0234688A1.
-
Bagherzadeh, M. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(99), 97416-97456. Available at: [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2020). Molecules, 25(21), 5158. Available at: [Link]
- Synthesis method of 8-bromoethyl octanoate. (2021). Chinese Patent No. CN113087623A.
-
ETHYL 8-OXO-8-(3-THIENYL)OCTANOATE — Chemical Substance Information. NextSDS. Available at: [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2022). Molecules, 27(23), 8195. Available at: [Link]
-
Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid from Aldehyde/Acetone and Thiols. (2023). Molecules, 28(19), 6932. Available at: [Link]
-
Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). (2024). Egyptian Journal of Chemistry, 67(1), 221-235. Available at: [Link]
-
Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journal of Organic Chemistry, 18, 1-8. Available at: [Link]
-
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). Beilstein Journal of Organic Chemistry, 15, 2678–2683. Available at: [Link]
-
Publication List (Hirofumi Ueda). Available at: [Link]
- Methods for extraction, processing, and purification of a selected family of target compounds from cannabis. (2021). U.S. Patent Application No. 17/255,045.
Sources
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- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. tsijournals.com [tsijournals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting common impurities in ethyl 8-oxo-8-(3-thienyl)octanoate production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the regioselective synthesis of ethyl 8-oxo-8-(3-thienyl)octanoate .
Synthesizing 3-substituted thiophenes is notoriously challenging due to the inherent electronic properties of the thiophene ring. Below, you will find mechanistic FAQs, a quantitative troubleshooting matrix, and a self-validating experimental protocol designed to eliminate common impurities.
Part 1: Mechanistic FAQs (Understanding the "Why")
Q: Why is direct Friedel-Crafts acylation unsuitable for synthesizing ethyl 8-oxo-8-(3-thienyl)octanoate? A: Direct Friedel-Crafts acylation of thiophene is governed by the thermodynamic stability of the carbocation (Wheland) intermediate. Electrophilic attack at the C2 position generates an intermediate stabilized by three resonance structures via linear conjugation. In contrast, attack at the C3 position yields a cross-conjugated intermediate with only two resonance structures[1]. Consequently, the reaction is highly regioselective for the α-position (C2/C5), making the synthesis of the 3-isomer via direct acylation virtually impossible without complex directing groups[2].
Q: I switched to the halogen-metal exchange route using 3-bromothiophene. Why does my final product still contain 1-2% of the 2-isomer (ethyl 8-oxo-8-(2-thienyl)octanoate)? A: This is a classic starting material carryover issue. Commercial 3-bromothiophene is typically synthesized by the debromination of 2,3,5-tribromothiophene. This manufacturing process frequently leaves behind ~0.5% to 2% of 2-bromothiophene as an impurity[3]. Because 2-bromothiophene undergoes halogen-metal exchange just as rapidly as the 3-isomer, the resulting 2-thienyllithium reacts with your electrophile, propagating the regioisomer into your final product.
Q: What causes the formation of tertiary alcohol impurities in my reaction, and how do I stop it? A: When 3-thienyllithium reacts with a standard acid chloride or ester (e.g., ethyl 8-chloro-8-oxooctanoate), the tetrahedral intermediate can prematurely collapse into a ketone. This newly formed ketone is highly electrophilic and will immediately react with a second equivalent of 3-thienyllithium, yielding a tertiary alcohol (over-addition). To prevent this, replace the acid chloride with a Weinreb amide (N-methoxy-N-methylamide). The bidentate coordination of the lithium ion by the methoxy and carbonyl oxygens forms a stable five-membered cyclic chelate. This completely arrests the collapse of the intermediate until the reaction is quenched with an aqueous acid.
Part 2: Troubleshooting & Impurity Resolution Matrix
Use the following quantitative data to identify and resolve impurities based on your analytical readouts.
Table 1: Quantitative Impurity Profiling & Resolution Matrix
| Impurity | Diagnostic Marker (¹H NMR / GC-MS) | Primary Causality | Corrective Action |
| 2-Isomer | Thiophene C3-H (dd, ~7.6 ppm) | 2-bromothiophene in SM[3] | Fractionally distill 3-bromothiophene prior to lithiation. |
| Tertiary Alcohol | Missing ketone ¹³C (~193 ppm); broad -OH stretch in IR | Over-addition of 3-thienyllithium | Utilize Weinreb amide electrophile; maintain strict -78 °C. |
| Hydrolyzed Acid | Absence of ethyl ester signals (q ~4.1 ppm, t ~1.2 ppm) | Ester hydrolysis during workup | Quench with saturated NH₄Cl; avoid NaOH or strong HCl. |
| Des-bromo Thiophene | Increased volatility; thiophene multiplet (~7.1-7.4 ppm) | Incomplete electrophilic trap | Ensure anhydrous conditions; verify lithiation via D₂O quench. |
Part 3: Visualizing the Synthesis & Failure Modes
Fig 1: Reaction workflow and impurity formation pathways for ethyl 8-oxo-8-(3-thienyl)octanoate.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes in-process controls (IPCs) to ensure the system self-validates before proceeding to the next step, preventing costly downstream failures.
Objective: Regioselective synthesis of ethyl 8-oxo-8-(3-thienyl)octanoate via Weinreb Amide.
Phase 1: Halogen-Metal Exchange
-
Setup: Charge a flame-dried, argon-purged Schlenk flask with fractionally distilled 3-bromothiophene (1.0 eq) and anhydrous THF (0.5 M).
-
Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C.
-
Causality Note: Strict temperature control is mandatory. At higher temperatures, 3-thienyllithium can undergo a base-catalyzed rearrangement to the thermodynamically favored 2-thienyllithium, ruining regioselectivity.
-
-
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.05 eq) dropwise via syringe pump over 15 minutes. Stir for 30 minutes at -78 °C.
-
Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench directly into D₂O, extract with hexanes, and analyze via GC-MS.
-
Validation Check: Proceed to Phase 2 only if >95% deuterium incorporation at the 3-position is confirmed.
-
Phase 2: Electrophilic Acylation 5. Electrophile Preparation: In a separate dry flask, dissolve the Weinreb amide of suberic acid monoethyl ester (ethyl 8-(methoxy(methyl)amino)-8-oxooctanoate, 1.1 eq) in anhydrous THF. 6. Addition: Add the Weinreb amide solution dropwise to the -78 °C organolithium solution. 7. Chelate Formation: Stir the reaction mixture for 2 hours at -78 °C.
-
Causality Note: The N-methoxy-N-methyl group traps the tetrahedral intermediate as a stable lithium chelate, preventing premature ketone formation and subsequent tertiary alcohol impurities.
Phase 3: Controlled Quench & Isolation 8. Quench: While maintaining the reaction at 0 °C, rapidly pour the mixture into a vigorously stirring solution of saturated aqueous NH₄Cl.
-
Causality Note: NH₄Cl provides a mildly acidic buffer (pH ~6) that safely collapses the intermediate into the target ketone without hydrolyzing the sensitive C1 ethyl ester[2].
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Self-Validation (IPC 2): Perform TLC (Hexanes:EtOAc 8:2). The target compound should appear as a single major UV-active spot. Stain with KMnO₄ to verify the presence of the oxidizable thiophene moiety.
References
- Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange URL
- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem URL
- 3-bromothiophene - Organic Syntheses Procedure - Organic Syntheses URL
Sources
Technical Support Center: Resolving HPLC Co-Elution for Ethyl 8-oxo-8-(3-thienyl)octanoate
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing high-performance liquid chromatography (HPLC) co-elution challenges when analyzing ethyl 8-oxo-8-(3-thienyl)octanoate .
Due to its hybrid structural properties—a hydrophobic octanoate chain, a polarizable ketone/ester backbone, and an electron-rich thiophene ring—this molecule frequently co-elutes with structurally similar impurities, such as positional isomers (e.g., the 2-thienyl variant) or hydrolysis degradants. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution.
Diagnostic Workflow for Co-Elution
Before altering your method, you must systematically diagnose the root cause of the co-elution. The fundamental resolution equation dictates that resolution ( Rs ) is driven by efficiency ( N ), selectivity ( α ), and retention/capacity factor ( k′ ).
Figure 1: Systematic diagnostic workflow for resolving HPLC co-elution issues.
Troubleshooting Guide & FAQs
Q1: My target molecule is co-eluting with a closely related impurity (e.g., a 2-thienyl isomer). Why is my standard C18 column failing to separate them, and what is the causality? A1: Standard C18 columns separate analytes based primarily on hydrophobic dispersive interactions. Because ethyl 8-oxo-8-(3-thienyl)octanoate and its positional isomers share the exact same hydrophobic footprint (the octanoate chain) and molecular weight, their partition coefficients in a C18/water-acetonitrile system are nearly identical. To resolve this, you must exploit the π -electron density of the thiophene ring. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase introduces π−π interactions, dipole-dipole interactions, and steric recognition, which drastically increases the selectivity ( α ) between subtle aromatic isomers[1].
Q2: How do I know if my peak is actually a co-elution and not just a symptom of column overloading or poor efficiency? A2: Co-elution often masquerades as peak tailing or a subtle shoulder on the main peak. To self-validate the presence of a co-eluting impurity, utilize a Diode Array Detector (DAD). Extract the UV spectra across the leading edge, apex, and tailing edge of the peak. If the spectral match angle exceeds the threshold angle, the peak is not spectrally homogeneous, confirming a co-eluting species[2]. Alternatively, lowering the injection volume by 50% will sharpen the peak if the issue is mass overload; if the shoulder persists, it is a true co-elution.
Q3: Will adjusting the mobile phase pH help resolve the free acid degradant from the ester parent? A3: Yes. The hydrolysis degradant of your sample is 8-oxo-8-(3-thienyl)octanoic acid. At a neutral pH, this carboxylic acid is ionized, making it highly polar and causing it to elute near the void volume, potentially co-eluting with early-eluting matrix components. By lowering the mobile phase pH to 2.5 (using 0.1% Formic Acid or Phosphoric Acid), you suppress the ionization of the carboxylic acid, increasing its hydrophobicity and retention factor ( k′ ), thereby shifting it away from the solvent front and separating it from the neutral ethyl ester[3].
Step-by-Step Methodology: Protocol for Resolving Co-Elution
Implement this self-validating protocol to systematically eliminate co-elution for ethyl 8-oxo-8-(3-thienyl)octanoate:
Step 1: Baseline Assessment & System Suitability
-
Inject a 1.0 µg/µL standard solution using your current method (e.g., C18 column, 60:40 Acetonitrile:Water).
-
Calculate the capacity factor ( k′ ). If k′<2 , decrease the strong solvent (Acetonitrile) by 10% to increase retention[4].
Step 2: Stationary Phase Screening (Selectivity Optimization)
-
Replace the C18 column with a PFP (Pentafluorophenyl) column of identical dimensions (e.g., 150 x 4.6 mm, 3 µm).
-
Run a shallow gradient: 40% to 80% Organic over 20 minutes. The fluorinated ring of the PFP phase will act as a π -electron acceptor, interacting strongly with the electron-rich thiophene donor.
Step 3: Temperature Tuning
-
Set the column compartment to 25°C and perform an injection.
-
Increase the temperature to 40°C and repeat.
-
Causality Check: Temperature alters the enthalpy of adsorption. Because isomers often have different spatial orientations, changing the temperature can shift their relative retention times, pulling co-eluting peaks apart[5].
Step 4: Validation of Resolution
-
Ensure the resolution ( Rs ) between the target peak and the closest eluting impurity is ≥1.5 (baseline resolution).
-
Perform a DAD peak purity check. A "Purity Flag" of "False" (or a purity angle < threshold) confirms the peak is now homogeneous.
Quantitative Data: Stationary Phase Comparison
The following table summarizes the expected chromatographic behavior of ethyl 8-oxo-8-(3-thienyl)octanoate and its critical pair (2-thienyl isomer) across different column chemistries under identical mobile phase conditions (50:50 Methanol:Water, 0.1% Formic Acid).
| Column Chemistry | Primary Interaction Mechanism | Expected k′ | Selectivity ( α ) vs. Isomer | Resolution ( Rs ) | Suitability |
| Standard C18 | Hydrophobic (Dispersive) | 4.2 | 1.02 | 0.8 (Co-elution) | Poor |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | 3.8 | 1.05 | 1.1 (Partial) | Marginal |
| Phenyl-Hexyl | Hydrophobic + π−π | 4.5 | 1.12 | 1.6 (Baseline) | Excellent |
| PFP (Fluorinated) | Dipole, π−π , Steric | 5.1 | 1.18 | 2.1 (Baseline) | Optimal |
Note: Data represents typical relative chromatographic behaviors based on stationary phase interaction principles for thiophene-containing aliphatic esters.
References
-
Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved March 31, 2026, from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved March 31, 2026, from [Link]
-
ALWSCI. (n.d.). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved March 31, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Minimizing side products during ethyl 8-oxo-8-(3-thienyl)octanoate esterification
Technical Support Center: Ethyl 8-oxo-8-(3-thienyl)octanoate Synthesis
A Guide to Minimizing Side Products During Esterification
Welcome to the technical support center for the synthesis of ethyl 8-oxo-8-(3-thienyl)octanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their esterification process and minimize the formation of critical side products. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively in your own laboratory settings.
The conversion of 8-oxo-8-(3-thienyl)octanoic acid to its corresponding ethyl ester is most commonly achieved via Fischer-Speier esterification.[1] This acid-catalyzed reaction, while robust, is an equilibrium-driven process that can be plagued by several side reactions if not properly controlled.[2][3] This document provides a detailed walkthrough of these potential pitfalls and offers field-proven strategies to ensure a high-yield, high-purity synthesis.
Part 1: Visualizing the Reaction Landscape: Main vs. Side Pathways
Understanding the potential reaction pathways is the first step in controlling the outcome. The desired reaction is a nucleophilic acyl substitution on the carboxylic acid. However, under acidic conditions, other functional groups in the starting materials can also react, leading to impurities.
Caption: The desired Fischer esterification pathway.
The diagram below illustrates the three most common side reactions that can compete with the main esterification pathway, reducing both yield and purity.
Caption: Competing side reactions during esterification.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction has stalled, resulting in a low yield of the ester. What is the most likely cause?
A1: The Fischer esterification is a reversible equilibrium reaction.[2][4] If the reaction has stalled, it has likely reached equilibrium. To improve the yield, you must shift the equilibrium toward the product side by applying Le Châtelier's principle. This is typically achieved in one of two ways:
-
Using an Excess of a Reactant: The most common and cost-effective strategy is to use a large excess of the alcohol (ethanol), often using it as the reaction solvent.[2][5] This drives the equilibrium towards the formation of the ester.
-
Removing a Product as It Forms: The other product is water. Actively removing water from the reaction mixture will prevent the reverse reaction (ester hydrolysis) and pull the equilibrium towards the desired product.[6][7][8] This can be done using a Dean-Stark apparatus (if using a co-solvent like toluene) or by adding a dehydrating agent like molecular sieves.[2][9]
Q2: I'm observing a highly volatile, non-polar impurity in my crude product. What could it be?
A2: This is very likely diethyl ether . Under strong acid catalysis and heat, ethanol can undergo self-condensation (dehydration) to form diethyl ether. This is a common side reaction when using alcohols at elevated temperatures with catalysts like sulfuric acid.
Q3: How can I prevent the formation of diethyl ether?
A3: The key is to control the reaction conditions to favor esterification over alcohol dehydration.
-
Temperature Control: Avoid excessively high temperatures. While heat is required to drive the esterification, temperatures above the boiling point of ethanol (if not under reflux) or unnecessarily high reflux temperatures can accelerate ether formation. Typical reaction temperatures range from 60–110 °C.[1][5]
-
Catalyst Choice: While concentrated sulfuric acid is a powerful catalyst, it is also a strong dehydrating agent. Consider using a milder acid catalyst which is less prone to causing dehydration.
| Catalyst | Type | Typical Loading | Notes |
| Sulfuric Acid (H₂SO₄) | Strong Brønsted Acid | Catalytic (1-5 mol%) | Highly effective but can promote dehydration and charring.[2] |
| p-Toluenesulfonic Acid (p-TsOH) | Strong Brønsted Acid | Catalytic (5-10 mol%) | A solid, making it easier to handle. Generally milder than H₂SO₄.[2] |
| Amberlyst-15 | Solid Acid Resin | 10-20 wt% | Heterogeneous catalyst, easily filtered off. Milder, reduces acidic waste.[6] |
Q4: My NMR analysis shows the disappearance of the ketone signal (~2.7 ppm, triplet) and the appearance of new signals, including a quartet around 3.5 ppm. What is this impurity?
A4: This spectroscopic evidence strongly suggests the formation of a diethyl acetal at the ketone carbonyl. The ketone group on your starting material can react with two equivalents of ethanol under acidic catalysis to form a stable acetal. This is a classic protection reaction for ketones, but in this context, it is an undesired side product.
Q5: What are the best strategies to avoid acetal formation?
A5: Acetal formation is also an equilibrium process. To disfavor it:
-
Control Stoichiometry: Acetal formation requires two equivalents of alcohol per equivalent of ketone. While using excess ethanol is necessary to drive the esterification, an extremely large excess can also promote acetal formation. If this side product is significant, consider reducing the excess of ethanol and more aggressively removing water to drive the primary reaction.
-
Limit Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Prolonged reaction times beyond the point of complete esterification provide more opportunity for the slower acetal formation to occur.
-
Hydrolysis during Workup: Acetal formation is reversible. During an aqueous acidic workup, the acetal can be hydrolyzed back to the ketone. Ensure your workup involves stirring the organic layer with dilute aqueous acid (e.g., 1M HCl) for a short period before neutralization and final extraction.
Q6: My reaction mixture turns dark brown or black, and I'm getting a tar-like residue. What is happening?
A6: This indicates degradation or polymerization of the thiophene ring . While thiophene is more stable than other five-membered heterocycles like furan, it can still be susceptible to degradation under harsh acidic conditions, especially at high temperatures.[10] Strong acids can protonate the ring, leading to electrophilic substitution or polymerization, resulting in complex, insoluble materials.[10]
Q7: How can I perform the esterification without degrading the thiophene ring?
A7: The key is to use milder conditions:
-
Avoid Strong, Concentrated Acids: Use the minimum effective amount of catalyst. Prefer p-TsOH or a solid acid catalyst like Amberlyst-15 over concentrated sulfuric acid.
-
Maintain Moderate Temperatures: Do not overheat the reaction. Reflux gently and for the minimum time necessary to achieve full conversion of the carboxylic acid.
-
Consider Alternative Methods: If degradation remains a persistent issue, non-acidic esterification methods should be considered. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative for acid-sensitive substrates.[9][11]
Part 3: Recommended Experimental Protocol
This protocol incorporates the troubleshooting advice above to provide a robust method for the clean synthesis of ethyl 8-oxo-8-(3-thienyl)octanoate.
Objective: To synthesize the target ester while minimizing side product formation by using a milder catalyst and actively removing water.
Materials:
-
8-oxo-8-(3-thienyl)octanoic acid (1.0 eq)
-
Ethanol, absolute (10-20 eq)
-
Toluene (as co-solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.10 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add 8-oxo-8-(3-thienyl)octanoic acid (1.0 eq), ethanol (10-20 eq), and a volume of toluene sufficient to fill the Dean-Stark trap and maintain stirring (approx. 2-3 mL per mmol of acid).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Heat the mixture to a gentle reflux. Toluene and ethanol will form an azeotrope that condenses in the condenser. The water produced during the reaction will separate and collect in the bottom of the Dean-Stark trap, while the organic layer returns to the flask.
-
Monitoring: Monitor the progress of the reaction by TLC (staining with potassium permanganate can help visualize the starting acid and product). The reaction is typically complete when no more water collects in the trap (usually 4-8 hours).
-
Workup - Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to neutralize the p-TsOH catalyst). Be cautious of CO₂ evolution. Repeat until the aqueous layer is basic.
-
Water.
-
Brine (to break up any emulsions and begin drying).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure ethyl 8-oxo-8-(3-thienyl)octanoate.
References
- Benchchem. (2025).
-
MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Patsnap Eureka. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
BYJU'S. (2019). Fischer esterification reaction. BYJU'S. [Link]
-
ACS Publications. (2020). Metal-Free Oxidative Esterification of Ketones and Potassium Xanthates: Selective Synthesis of α-Ketoesters and Esters. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]
-
Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]
-
Carnaval de Rua. (n.d.). FISCHER ESTERIFICATION PRACTICE PROBLEMS. Carnaval de Rua. [Link]
-
ACS Publications. (2025). Selective Conversion of Esters to Ketones via β-Ketosulfone Intermediates. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of thiophenes from two different ketones (acetophenone and...). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
NextSDS. (n.d.). ETHYL 8-OXO-8-(3-THIENYL)OCTANOATE — Chemical Substance Information. NextSDS. [Link]
-
ScienceDirect. (n.d.). THIOPHENE AND ITS DERIVATIVES. ScienceDirect. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Thiophene-Containing Ketone Hydrogenations
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when hydrogenating ethyl 8-oxo-8-(3-thienyl)octanoate . The presence of the 3-thienyl group (a thiophene ring) introduces severe sulfur-induced catalyst poisoning, which routinely short-circuits standard transition-metal-catalyzed reductions.
This guide provides field-proven insights, root-cause analyses, and self-validating protocols to help you achieve chemoselective reduction of the 8-oxo group without degrading your catalyst or over-reducing the thiophene ring.
Part 1: Mechanistic Insight & FAQs
Q: Why does my hydrogenation of ethyl 8-oxo-8-(3-thienyl)octanoate stall at low conversion when using standard Pd/C or Raney Nickel?
A: The root cause is the strong chemisorption of the thiophene ring to the catalyst surface[1]. The sulfur atom in the 3-thienyl group possesses lone electron pairs that act as potent Lewis bases. These pairs irreversibly coordinate to the Lewis acidic active sites of standard transition metals (Pd, Pt, Ni) at low to moderate temperatures[2]. This S-coordination physically blocks the active sites, preventing the necessary homolytic cleavage of H2 and the subsequent coordination of the 8-oxo (ketone) group. Consequently, the catalytic cycle is short-circuited.
Caption: Logical pathway of catalyst poisoning via S-coordination versus productive ketone hydrogenation.
Q: How do I achieve chemoselective reduction of the 8-oxo group without hydrogenating the thiophene ring?
A: You must transition from standard noble metals to sulfur-tolerant metal sulfides. A heterogeneous Ruthenium-Sulfide (Ru-S) catalyst is highly recommended. Unlike standard Ru or Pd, Ru-S catalysts have modified electronic structures that drastically reduce their thiophilicity. This allows them to tolerate low-aromaticity sulfur heterocycles like thiophenes while maintaining high activity for ketone reduction[2]. Alternatively, Rhenium heptasulfide ( Re2S7 ) can be used, though it requires careful temperature control to prevent the undesired over-reduction of the thiophene ring into a tetrahydrothiophene derivative[3].
Q: Can I use additives to rescue a poisoned Pd/C reaction?
A: While not ideal for scale-up, adding acidic modifiers (e.g., acetic acid) can sometimes improve yields. The acid protonates the ketone, increasing its electrophilicity, and may partially interact with the sulfur lone pairs, weakly disrupting metal-sulfur coordination[4]. However, this brute-force method rarely achieves the >95% conversion seen with dedicated sulfur-tolerant catalysts and increases the risk of generating undesired side products.
Part 2: Quantitative Catalyst Comparison
To select the optimal system, review the performance metrics of various catalysts when exposed to thiophene-containing ketones.
Table 1: Catalyst Performance for Ethyl 8-oxo-8-(3-thienyl)octanoate Hydrogenation
| Catalyst System | Loading | Temp (°C) | H2 Pressure | Conversion | Chemoselectivity (Ketone vs. Thiophene) | Poisoning Resistance |
| 10% Pd/C | 5 mol% | 25 | 1 bar | < 5% | N/A (Reaction Stalls) | Very Low |
| 5% Pt/C + AcOH | 10 mol% | 50 | 10 bar | ~ 45% | Moderate | Low |
| Re2S7 | 4 mol% | 150 | 140 bar | > 95% | Low (Risk of Thiophene Reduction) | High |
| Heterogeneous Ru-S | 2 mol% | 80 | 40 bar | > 90% | Excellent (Thiophene Intact) | High |
Part 3: Validated Experimental Protocol
Protocol: Chemoselective Hydrogenation using Heterogeneous Ru-S
System Design: This protocol is a self-validating system . It integrates real-time mass flow monitoring and strict post-reaction spectroscopic checkpoints to ensure the catalyst remains active and the thiophene ring is conserved[2].
Caption: Step-by-step experimental workflow for Ru-S catalyzed chemoselective hydrogenation.
Step-by-Step Methodology:
Step 1: Substrate Preparation & Catalyst Loading
-
Dissolve 10 mmol of ethyl 8-oxo-8-(3-thienyl)octanoate in 20 mL of anhydrous methanol. Causality: Methanol acts as a protic solvent, facilitating the hydride transfer step to the ketone carbonyl while stabilizing the polar transition state[2].
-
Add 2 mol% of heterogeneous Ru-S catalyst to a high-pressure stainless-steel autoclave.
Step 2: Purging & Pressurization 3. Seal the autoclave and purge with N2 (3 × 10 bar) to remove oxygen, followed by H2 (3 × 10 bar). 4. Pressurize the reactor to 40 bar with H2 . 5. Validation Checkpoint 1 (Leak Test): Isolate the gas line and monitor the pressure for 15 minutes. A stable pressure confirms a leak-free system, ensuring any subsequent pressure drop is strictly due to H2 consumption.
Step 3: Reaction Execution 6. Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations. 7. Validation Checkpoint 2 (Kinetic Monitoring): Monitor H2 uptake via a mass flow controller. The reaction is complete when exactly 1 molar equivalent of H2 is consumed. If uptake ceases prematurely, catalyst poisoning has occurred.
Step 4: Workup & Spectroscopic Validation 8. Cool the reactor to room temperature and carefully depressurize. 9. Filter the mixture through a short pad of Celite to remove the Ru-S catalyst. Concentrate the filtrate under reduced pressure. 10. Validation Checkpoint 3 (NMR Analysis): Perform 1H and 13C NMR to validate success.
- Reduction Criteria: Confirm the disappearance of the ketone carbonyl carbon (~190 ppm) in 13C NMR. Confirm the appearance of a new carbinol proton signal (~4.5–4.8 ppm) in 1H NMR.
- Chemoselectivity Criteria: The three aromatic protons of the 3-thienyl ring must remain integrated to exactly 3H (typically between 6.9 and 7.4 ppm). Any loss of these signals indicates undesired over-reduction of the thiophene ring.
References
-
Title: Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis Source: ChemRxiv URL: 3
-
Title: Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions Source: ResearchGate URL: 4
-
Title: Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation Source: PMC - NIH URL: 1
-
Title: Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions Source: Journal of the American Chemical Society URL: 2
Sources
Dealing with moisture sensitivity in ethyl 8-oxo-8-(3-thienyl)octanoate handling
Technical Support Center: Ethyl 8-oxo-8-(3-thienyl)octanoate
A Senior Application Scientist's Guide to Handling and Troubleshooting Moisture Sensitivity
Welcome to the technical support center for ethyl 8-oxo-8-(3-thienyl)octanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile β-keto ester in their work. As a compound susceptible to moisture, its integrity is paramount for reproducible and successful experimental outcomes. This document provides in-depth, field-proven insights into its proper handling, storage, and troubleshooting of common issues arising from its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What makes ethyl 8-oxo-8-(3-thienyl)octanoate sensitive to moisture?
Answer: The moisture sensitivity of ethyl 8-oxo-8-(3-thienyl)octanoate is due to its chemical structure as a β-keto ester. The ester functional group is susceptible to hydrolysis, a chemical reaction with water. This reaction is often catalyzed by trace amounts of acid or base. The hydrolysis process cleaves the ester bond, resulting in the formation of 8-oxo-8-(3-thienyl)octanoic acid (a β-keto acid) and ethanol.[1][2][3]
Furthermore, the resulting β-keto acid is itself often unstable. Upon gentle heating or under certain conditions, it can readily undergo decarboxylation, leading to the loss of a carbon dioxide molecule and the formation of a ketone, 1-(3-thienyl)heptan-1-one.[2][4] This degradation cascade can significantly impact the purity of the material and the outcome of subsequent reactions.
Degradation Pathway of Ethyl 8-oxo-8-(3-thienyl)octanoate
Caption: Moisture-induced degradation of the β-keto ester.
Q2: How should I properly store this compound to ensure its stability?
Answer: Proper storage is the first line of defense against degradation. To maintain the compound's integrity, it should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[5] The storage location should be cool, dry, and away from direct sunlight. A desiccator or a controlled-atmosphere glovebox are ideal storage environments.[6][7] Avoid storing it in areas with high humidity, such as under sinks.[7] For long-term storage, sealing the compound in an ampoule under an inert atmosphere provides the most robust protection.[6]
Q3: My reaction yield is unexpectedly low. Could my starting material have degraded?
Answer: Yes, this is a very likely cause. If the ethyl 8-oxo-8-(3-thienyl)octanoate has been exposed to moisture, a portion of it will have converted to the corresponding β-keto acid and subsequently to the ketone. These degradation products will not participate in the desired reaction in the same way as the starting ester, leading to a lower-than-expected yield of your target molecule.[2] It is always recommended to verify the purity of the starting material via an analytical method like ¹H NMR before commencing a reaction, especially if the container has been opened previously.
Q4: I am observing unexpected spots on my TLC plate and extra peaks in my crude NMR/GC-MS. What could they be?
Answer: The presence of unexpected analytical signals is a classic sign of degradation. The most common impurities arising from moisture exposure are the hydrolysis product, 8-oxo-8-(3-thienyl)octanoic acid, and the decarboxylation product, 1-(3-thienyl)heptan-1-one. Ethanol, another hydrolysis byproduct, may also be present. These compounds will have different polarities and molecular weights compared to the parent ester, leading to distinct spots on a TLC plate and separate peaks in NMR and mass spectrometry analyses.[8][9]
Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues encountered when working with ethyl 8-oxo-8-(3-thienyl)octanoate.
| Observed Problem | Probable Cause (Moisture-Related) | Recommended Solution & Prevention |
| Reduced Reaction Yield | Partial hydrolysis of the starting material has occurred, reducing the concentration of the active reagent. | Verify the purity of the starting material using ¹H NMR before use. If degradation is detected, purify the ester by column chromatography or use a fresh, unopened batch. Always handle the compound under a strict inert atmosphere.[5][10] |
| Inconsistent Reaction Results | The extent of starting material degradation varies between batches or experiments due to inconsistent handling or storage. | Implement a standardized protocol for handling all moisture-sensitive reagents. Use oven- or flame-dried glassware and anhydrous solvents.[11][12][13] Ensure the inert atmosphere in your reaction setup is properly established and maintained.[14] |
| Appearance of New Peaks in Analytical Data (NMR, GC-MS, HPLC) | The sample is a mixture of the starting ester and its hydrolysis/decarboxylation products. | Compare your analytical data to the expected spectra of the degradation products. Use the analytical protocol below to quantify the level of impurity. For future work, ensure all solvents and reagents are rigorously dried and transfers are performed using air-free techniques.[10] |
| Difficulty in Product Purification | The degradation products have similar properties to the desired product, leading to co-elution during chromatography. | Adjust the chromatography conditions (e.g., solvent gradient) to improve separation. If the impurity is the carboxylic acid, a mild basic wash during workup may remove it, but be cautious as this can promote further hydrolysis. The best solution is to prevent the formation of impurities from the outset. |
Experimental Protocols
Protocol 1: Standard Handling and Dispensing Under Inert Atmosphere
This protocol details the transfer of the solid ethyl 8-oxo-8-(3-thienyl)octanoate using a Schlenk line or in a glovebox to prevent exposure to atmospheric moisture.
A. Using a Glovebox (Preferred Method)
-
Preparation: Ensure the glovebox has a low-oxygen (<1 ppm) and low-moisture (<1 ppm) atmosphere.[6] Place all necessary items (spatulas, weigh boats, vials, and the sealed container of the reagent) inside the antechamber.
-
Inerting: Evacuate and refill the antechamber with inert gas (e.g., argon or nitrogen) for at least three cycles.[6][10]
-
Transfer: Bring the items into the main chamber. Open the container of ethyl 8-oxo-8-(3-thienyl)octanoate.
-
Weighing: Using a clean, dry spatula, weigh the desired amount of the compound onto a weigh boat or directly into a pre-tared, oven-dried reaction flask.
-
Sealing: Immediately and securely seal both the main reagent container and the reaction flask (e.g., with a rubber septum) before removing them from the glovebox.
B. Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware, including the reaction flask, is thoroughly oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.[10][12]
-
Inerting the Flask: Attach the reaction flask to the Schlenk line. Evacuate the flask and refill with inert gas. Repeat this "purge-and-refill" cycle at least three times to establish an inert atmosphere.[10]
-
Positive Pressure: Maintain a slight positive pressure of inert gas in the flask. This can be visualized with an oil bubbler or a balloon attached via a needle.[14]
-
Reagent Transfer: Briefly remove the stopper or septum from the reaction flask while maintaining a strong counterflow of inert gas out of the opening. Quickly add the pre-weighed ethyl 8-oxo-8-(3-thienyl)octanoate.
-
Resealing: Immediately reseal the flask. Once sealed, evacuate and refill the headspace of the flask one more time to remove any air that may have entered during the transfer.
Workflow for Handling Moisture-Sensitive Reagents
Caption: A generalized workflow for handling sensitive reagents.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This method allows for the qualitative and semi-quantitative assessment of sample purity.
-
Sample Preparation: In a dry NMR tube, dissolve a small, accurately weighed amount of ethyl 8-oxo-8-(3-thienyl)octanoate in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Parent Ester: Identify the characteristic peaks for the pure compound. Key signals will include the ethyl ester group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and protons on the thiophene ring and the octanoate chain.
-
Hydrolysis Product (β-Keto Acid): Look for the disappearance of the ethyl ester signals and the appearance of a broad singlet for the new carboxylic acid proton (often >10 ppm). The adjacent methylene protons will also shift.
-
Ethanol: If hydrolysis has occurred, a triplet (CH₃) and a quartet (CH₂) corresponding to ethanol will be visible.
-
Decarboxylation Product (Ketone): The spectrum will simplify. The signals corresponding to the ester and the adjacent methylene group will be absent. New signals corresponding to the protons of the resulting 1-(3-thienyl)heptan-1-one will appear.
-
-
Quantification: By integrating the distinct peaks of the parent compound against those of the impurities (e.g., the ethanol methyl peak), you can estimate the percentage of degradation.
References
- Fiveable. (2025, August 15). Inert atmosphere: Organic Chemistry II Study Guide.
-
Harris, R. K., & Newman, R. H. (1991). ¹H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link]
- Pearson Education. (n.d.).
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
- Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds.
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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Nichols, L. (2022, February 2). Inert Atmosphere. YouTube. [Link]
- Khan, K. M., et al. (n.d.). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically.
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AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(6), 185-201. [Link]
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Wikipedia. (n.d.). Air-free technique. [Link]
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Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
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Nichols, L. (2022, February 2). Inert Atmosphere, with no O₂. YouTube. [Link]
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University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. [Link]
- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
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A Comparative Guide to the Reactivity of Ethyl 8-oxo-8-(thienyl)octanoates: A Tale of Two Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Decisive Role of Isomeric Position
In the landscape of heterocyclic chemistry, thienyl ketones are invaluable building blocks for the synthesis of pharmaceuticals and advanced materials. The seemingly subtle difference in the attachment point of an acyl group to the thiophene ring—at the 2-position versus the 3-position—imparts profound changes in the molecule's electronic distribution and steric profile. This guide provides an in-depth comparison of the chemical reactivity of ethyl 8-oxo-8-(3-thienyl)octanoate and its 2-thienyl analog.
-
Reactivity of the Thiophene Ring: The ring of the 3-thienyl isomer is significantly more susceptible to further electrophilic aromatic substitution. The acyl group at the 2-position of the 2-thienyl isomer exerts a stronger deactivating effect on the entire ring system.[1][2]
-
Reactivity of the Carbonyl Group: The carbonyl carbon of the 2-thienyl isomer is expected to be slightly more electrophilic and thus more reactive towards nucleophiles. This is due to the superior electron-withdrawing capability of the 2-thienyl group compared to the 3-thienyl group.[1]
-
Thermodynamic Stability: Experimental and theoretical data confirm that the 2-acylthiophene isomer is thermodynamically more stable than the 3-acyl isomer.[3]
This guide will dissect the causality behind these differences, provide supporting data, and present detailed experimental protocols for key comparative reactions.
The Foundation: Electronic and Steric Influences
The reactivity of these molecules is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing acyl group. The position of this group dictates the regioselectivity and rate of subsequent reactions.
The thiophene ring is an aromatic system with six π-electrons delocalized over five atoms, making it inherently more electron-rich and reactive towards electrophiles than benzene.[4][5] The preferred site for electrophilic attack on an unsubstituted thiophene ring is the C2 (α) position.[1][5]
When an electron-withdrawing acyl group is introduced, it deactivates the ring towards further electrophilic attack by pulling electron density away from the ring through inductive and resonance effects.[4][6] However, the degree of this deactivation is isomer-dependent.
-
2-Thienyl Isomer: The acyl group at the C2 position strongly deactivates the entire ring, particularly the adjacent C3 and the distant C5 positions. Subsequent electrophilic attack, which requires harsher conditions, is directed primarily to the C4 and C5 positions.[1][4]
-
3-Thienyl Isomer: With the acyl group at the C3 position, the deactivating effect on the highly reactive C2 position is less pronounced. This leaves the C2 position (and to a lesser extent, the C5 position) as the most favorable sites for subsequent electrophilic attack, which generally proceeds more readily than on the 2-thienyl isomer.[1]
Conversely, for reactions involving the carbonyl group itself (e.g., nucleophilic addition), the electronic nature of the attached thienyl ring is paramount. The 2-thienyl group is a more effective electron-withdrawing substituent than the 3-thienyl group. This increased electron withdrawal enhances the partial positive charge (electrophilicity) on the carbonyl carbon in the 2-thienyl isomer, making it a more attractive target for nucleophiles.[1][7]
Logical Relationship of Isomer Structure to Reactivity
Caption: Influence of isomerism on electronic properties and chemical reactivity.
Comparative Reactivity Data
The following table summarizes the expected differences in reactivity based on data from analogous acetylthiophene compounds. Yields and rates are illustrative and will vary with specific substrates and conditions.
| Reaction Type | Target | 2-Thienyl Isomer | 3-Thienyl Isomer | Rationale |
| Electrophilic Aromatic Substitution | Thiophene Ring | Less Reactive | More Reactive | The 2-acyl group is a stronger deactivator for the thiophene ring.[1] |
| (e.g., Bromination) | Lower yields, requires harsher conditions. Substitution at C4/C5.[1][4] | Higher yields, milder conditions. Substitution primarily at C2.[1] | ||
| Nucleophilic Addition | Carbonyl Carbon | More Reactive | Less Reactive | The 2-thienyl group is more electron-withdrawing, increasing carbonyl electrophilicity.[1] |
| (e.g., Reduction with NaBH₄) | Faster reaction rate expected. | Slower reaction rate expected. | ||
| Metabolic S-oxidation | Thiophene Ring | Less Favored | More Favored | The acyl group at C3 favors S-oxidation, potentially leading to more reactive intermediates.[8] |
Experimental Protocols: A Comparative Study
To empirically validate the reactivity differences, two key experiments can be performed: the reduction of the carbonyl group via nucleophilic addition of a hydride, and the electrophilic bromination of the thiophene ring.
Synthesis of Starting Materials
Both isomers can be synthesized via a Friedel-Crafts acylation of thiophene with the appropriate acid chloride derivative. A general procedure, adaptable from known methods, is provided.[9][10]
Protocol: Synthesis of Ethyl 8-oxo-8-(thienyl)octanoate
-
Preparation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM, 3 mL per mmol of thiophene) at 0 °C under a nitrogen atmosphere, add ethyl 8-chloro-8-oxooctanoate (1.0 eq.) dropwise.
-
Addition of Thiophene: After stirring for 15 minutes, add thiophene (for the 2-isomer) or 2,3-dihydrothiophene followed by oxidation (a common route to 3-substituted thiophenes) (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experiment 1: Comparative Reduction of the Carbonyl Group
This experiment directly probes the electrophilicity of the carbonyl carbon. The more reactive 2-thienyl isomer is expected to be consumed faster.
Protocol: Parallel Reduction with Sodium Borohydride (NaBH₄)
-
Setup: In two separate flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of ethyl 8-oxo-8-(2-thienyl)octanoate and ethyl 8-oxo-8-(3-thienyl)octanoate in methanol (5 mL).
-
Initiation: Cool both solutions to 0 °C in an ice bath. To each flask, add sodium borohydride (NaBH₄, 1.5 eq.) in one portion with vigorous stirring. Start a timer for each reaction simultaneously.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction, quench it immediately with a drop of acetone, and analyze by TLC or LC-MS to determine the ratio of starting material to the corresponding secondary alcohol product.[11]
-
Workup (on completion): Add 1 M HCl dropwise to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Analysis: Dry the combined organic layers over Na₂SO₄, concentrate, and analyze the crude product to confirm the identity of the resulting alcohol. The relative rates of disappearance of the starting materials will provide a direct comparison of their reactivity towards nucleophilic attack.
Experimental Workflow: Comparative Reduction
Caption: Parallel workflow for comparing the reduction rates of the two isomers.
Experiment 2: Comparative Electrophilic Bromination of the Thiophene Ring
This experiment highlights the difference in the nucleophilicity of the thiophene rings. The more reactive 3-thienyl isomer should react under milder conditions or at a faster rate.
Protocol: Parallel Bromination with N-Bromosuccinimide (NBS)
-
Setup: In two separate flasks protected from light, dissolve equimolar amounts (e.g., 1.0 mmol) of each thienyl ketone isomer in a suitable solvent like acetic acid or a mixture of chloroform and acetic acid (10 mL).
-
Initiation: Add N-Bromosuccinimide (NBS, 1.0 eq.) to each flask at room temperature while stirring.
-
Monitoring: Monitor the reactions by TLC. It is anticipated that the reaction for the 3-thienyl isomer will proceed significantly faster. If the 2-thienyl isomer shows little to no reaction, gentle heating (e.g., to 40-50 °C) may be required to initiate the reaction, which would serve as qualitative proof of its lower reactivity.
-
Workup: Once the starting material is consumed (or after a set time, e.g., 24 hours), pour the reaction mixture into water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with DCM.
-
Purification and Analysis: Wash the organic layer with sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography. Characterize the products (e.g., by NMR) to confirm the position of bromination.
Conclusions for the Practicing Scientist
The choice between ethyl 8-oxo-8-(3-thienyl)octanoate and its 2-thienyl analog is not arbitrary and should be dictated by the intended synthetic pathway.
-
If the synthetic strategy requires further functionalization of the thiophene ring via electrophilic substitution , the 3-thienyl isomer is the superior choice due to its higher intrinsic reactivity.
-
If the key transformation involves nucleophilic attack at the carbonyl carbon (e.g., Grignard addition, reduction, Wittig reaction), the 2-thienyl isomer will likely provide faster reaction rates and potentially higher yields due to its enhanced electrophilicity.
Understanding these fundamental reactivity differences allows for more rational design of synthetic routes, optimization of reaction conditions, and ultimately, more efficient discovery and development processes.
References
- A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene. (2025). BenchChem.
- 3-Acetylthiophene: A Comparative Review of Its Applications Against Other Thiophene Deriv
- An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene. (2025). BenchChem.
- An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene. (2025). BenchChem.
- Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). Food and Chemical Toxicology.
-
Ribeiro da Silva, M. A., et al. (2007). Thermochemistry of 2- and 3-Acetylthiophenes: Calorimetric and Computational Study. The Journal of Physical Chemistry A. [Link]
- Thiophene and its Deriv
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
- An In-depth Technical Guide to Ethyl 8-oxo-8-(4-pentyloxyphenyl)
-
Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]
-
The Reduction of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
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A Comparative Guide to the Validation of Ethyl 8-oxo-8-(3-thienyl)octanoate Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Imperative for a Novel Keto-Ester
Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS No. 898771-78-3) is a long-chain keto-ester featuring a terminal thiophene ring.[1][2] Its structure suggests potential applications as an intermediate in the synthesis of pharmacologically active molecules or specialty polymers where the thienyl group can be further functionalized. In any high-purity application, particularly in drug development, the rigorous validation of chemical purity is not merely a quality control step but a foundational requirement for ensuring safety, efficacy, and reproducibility.
The presence of even minute quantities of impurities can have significant consequences, potentially leading to undesirable side reactions, altered biological activity, or the failure of downstream applications. Therefore, a robust, validated analytical method is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the technique of choice for this molecule due to its high volatility and thermal stability, allowing for excellent separation (GC) and definitive structural elucidation (MS) of the main component and any potential process-related impurities or degradants.
This guide provides an in-depth comparison of methodological choices within the GC-MS workflow, culminating in a validated protocol for the purity assessment of ethyl 8-oxo-8-(3-thienyl)octanoate. The principles and practices discussed herein are grounded in established analytical validation frameworks, such as those outlined by the International Conference on Harmonisation (ICH).[3][4]
The Synthetic Landscape: Anticipating Potential Impurities
A definitive purity analysis begins with a chemical understanding of the synthetic route. Ethyl 8-oxo-8-(3-thienyl)octanoate is typically synthesized via a Friedel-Crafts acylation reaction.[5][6][7] This classic electrophilic aromatic substitution involves reacting an acylating agent (derived from a C8 monoester) with thiophene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6][8]
Understanding this process allows us to anticipate the most likely impurities:
-
Unreacted Starting Materials: Residual thiophene or the C8 acylating agent (e.g., ethyl 7-(chloroformyl)heptanoate).
-
Positional Isomers: Friedel-Crafts acylation on a thiophene ring can lead to substitution at the C2 position, resulting in the formation of ethyl 8-oxo-8-(2-thienyl)octanoate. This is a critical isomeric impurity that must be chromatographically resolved.
-
Polysubstituted Byproducts: Over-acylation of the thiophene ring, though less likely due to the deactivating effect of the first acyl group.
-
Side-Reaction Products: Impurities arising from reactions with residual moisture or other nucleophiles.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, diethyl ether).
A successful GC-MS method must be able to separate the main analyte from all these potential contaminants. The ability of a method to unequivocally assess an analyte in the presence of expected components is defined as its specificity.[3]
GC-MS Method Development: A Comparative Analysis of Critical Parameters
The development of a robust GC-MS method involves a series of choices. Here, we compare the alternatives and justify the optimal selections for analyzing ethyl 8-oxo-8-(3-thienyl)octanoate.
Sample Preparation: Direct Injection vs. Derivatization
For many keto acids and esters, derivatization (e.g., silylation or methoximation) is employed to increase volatility and thermal stability, preventing on-column degradation or tautomerization.[9][10]
-
Derivatization Approach: This involves an extra chemical step to convert the keto group to a methoxime and/or the ester to a more stable silyl ester.[9] While effective for complex biological matrices, it adds time, cost, and potential for introducing artifacts.
-
Direct Injection Approach: Given that ethyl 8-oxo-8-(3-thienyl)octanoate is an ester and not a free acid, and possesses a relatively high molecular weight (268.38 g/mol )[1], it is sufficiently volatile and thermally stable for direct analysis. This simplifies the workflow and eliminates derivatization-related errors.
Gas Chromatography (GC) Column Selection
The GC column is the heart of the separation. The choice of stationary phase is critical for resolving the target analyte from its isomers and other impurities.
-
Non-Polar Columns (e.g., DB-5MS, HP-5MS): These columns, with a (5%-phenyl)-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. They are robust, versatile, and an excellent starting point for method development for a wide range of analytes.[9]
-
Mid- to High-Polarity Columns (e.g., DB-Wax, DB-225): These columns offer different selectivity based on dipole-dipole interactions or hydrogen bonding capabilities. They can be invaluable for separating compounds with similar boiling points but different polarities.
Comparison & Rationale: The primary challenge is separating the target 3-thienyl isomer from the potential 2-thienyl isomer. While their boiling points will be very similar, the slight difference in the dipole moment between the two isomers may allow for separation on a standard non-polar column like a DB-5MS. This column provides excellent peak shapes for a broad range of compounds and is thermally stable to the high temperatures required to elute this analyte. Therefore, a DB-5MS (or equivalent) column is the recommended starting point due to its proven performance and versatility.
Mass Spectrometry (MS) Acquisition Mode: Full Scan vs. SIM
The MS detector can be operated in different modes, each offering distinct advantages.
-
Full Scan Mode: The mass spectrometer scans a wide range of mass-to-charge ratios (e.g., m/z 40-450). This is essential for the initial identification of the analyte and for detecting and identifying unknown impurities, as it provides a complete mass spectrum for each eluting peak.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to detect only a few specific ions characteristic of the target analyte(s). This dramatically increases sensitivity (10-100x) and is ideal for accurately quantifying known impurities at very low levels, near the limit of detection (LOD) and limit of quantitation (LOQ).[10]
Validated Experimental Protocol
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure reliable performance.[4]
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
-
Solvent: Dichloromethane (HPLC or GC-grade)
Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of ethyl 8-oxo-8-(3-thienyl)octanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock standard to 10 mL with dichloromethane.
-
Sample Preparation (100 µg/mL): Prepare the sample to be tested at the same concentration as the working standard to ensure it falls within the calibrated range.
GC-MS Parameters
| Parameter | Recommended Setting | Alternative Setting (for comparison) | Rationale for Recommendation |
| Injection Mode | Splitless (1 µL injection) | Split (e.g., 20:1) | Maximizes sensitivity for trace impurity detection. |
| Injector Temp. | 270 °C | 250 °C | Ensures rapid volatilization of the high-boiling point analyte without degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Hydrogen | Inert gas, provides good efficiency and is safe. |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C, hold 10 min | Isothermal at 250 °C | The temperature ramp ensures separation of volatile solvents from the analyte and sharpens the peak shape of the target compound. |
| Transfer Line Temp. | 280 °C | 260 °C | Prevents condensation of the analyte before it reaches the MS source. |
| Ion Source Temp. | 230 °C | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | 70 eV | Standard energy for generating reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-450) | SIM Mode (ions: 268, 223, 141, 111) | Full scan is necessary for identifying all impurities. SIM is for targeted quantification. |
System Suitability
Before running the sample sequence, inject the working standard five times. The system is deemed suitable if the following criteria are met:
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 5.0%[4]
Data Analysis and Interpretation
Analyte Identification
The identity of ethyl 8-oxo-8-(3-thienyl)octanoate is confirmed by matching its retention time with that of the reference standard and by analyzing its mass spectrum.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): m/z 268 (C₁₄H₂₀O₃S)
-
Loss of Ethoxy Group (-OC₂H₅): m/z 223
-
Thienylacylium Ion: m/z 111 (C₄H₃SCO⁺) - A very characteristic fragment.
-
McLafferty Rearrangement: m/z 141 - Resulting from cleavage of the aliphatic chain.
| Ion (m/z) | Identity | Significance |
| 268 | [M]⁺ | Confirms molecular weight. |
| 223 | [M - C₂H₅O]⁺ | Confirms the presence of the ethyl ester. |
| 111 | [C₄H₃SCO]⁺ | Key fragment confirming the 3-thienoyl moiety. |
| 141 | Rearrangement Product | Characteristic of the keto-ester structure. |
Purity Calculation
Purity is typically calculated using the area percent method from the total ion chromatogram (TIC).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Important Caveat: This method assumes that all compounds have the same response factor in the MS detector. For highly accurate quantification, especially for regulatory filings, a reference standard for each major impurity should be used to determine its relative response factor (RRF).
Visualizing the Analytical Workflow
A robust analytical process follows a logical sequence from sample receipt to final report.
Caption: Workflow for GC-MS purity validation.
Method Validation Principles
While a full ICH validation is beyond the scope of this guide, the described method should be validated for key performance characteristics to ensure it is fit for purpose.[11][12]
-
Specificity: Demonstrated by resolving the main peak from potential impurities, particularly the 2-thienyl isomer.
-
Linearity: Analyzing the reference standard at multiple concentrations (e.g., 50% to 150% of the target concentration) to establish a linear relationship between concentration and peak area.[12]
-
Accuracy: Often assessed by spiking the sample with known amounts of impurities and measuring the recovery.[13]
-
Precision (Repeatability): Assessed through the system suitability test (%RSD of multiple injections).
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified. This is critical for controlling impurities to required levels (e.g., <0.1%).
Conclusion and Final Recommendations
The validation of purity for ethyl 8-oxo-8-(3-thienyl)octanoate is reliably achieved using a direct injection GC-MS method. The critical choices that ensure a robust and trustworthy protocol are:
-
Column: A non-polar DB-5MS column provides excellent resolution and peak shape.
-
Injection: A splitless injection is crucial for achieving the sensitivity needed for trace impurity analysis.
-
Temperature Program: A well-designed temperature ramp is essential for separating early-eluting solvents and achieving good chromatography for the high-boiling analyte.
-
MS Detection: A full scan analysis is mandatory for identifying all unknown impurities and confirming the structure of the main component.
By following the detailed protocol and data analysis steps outlined in this guide, researchers and drug development professionals can confidently establish the purity of ethyl 8-oxo-8-(3-thienyl)octanoate, ensuring the quality and integrity of their downstream research and development activities.
References
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). Health Protection Branch (HPB), Canada.
- A Comprehensive Guide for Analytical Method Validation. (2023). International Journal of Pharmaceutical Sciences Review and Research.
- ETHYL 8-OXO-8-(3-THIENYL)OCTANOATE — Chemical Substance Information. (n.d.). NextSDS.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Journal of Validation Technology.
- Ethyl 8-oxo-8-(3-thienyl)octanoate. (n.d.). Fluorochem.
- Application Notes and Protocols for the GC-MS Analysis of Keto Acids. (n.d.). Benchchem.
- ethyl 8-chloro-3-oxo-octanoate 99054-05-4 wiki. (n.d.). Guidechem.
- GC-MS Analysis of Medium- And Long-Chain Fatty Acids in Blood Samples. (n.d.). PubMed.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019). AOCS Lipid Library.
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). Royal Society of Chemistry.
- Keto Acid Profiling Analysis as ethoxime/tert-butyldimethylsilyl Derivatives by Gas Chromatography-Mass Spectrometry. (2013). PubMed.
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Ethyl 8-oxo-8-(3-thienyl)octanoate vs methyl 8-oxo-8-(3-thienyl)octanoate stability
As a Senior Application Scientist in drug development, selecting the optimal ester intermediate is rarely a trivial choice. Esters of 8-oxo-8-(3-thienyl)octanoic acid are highly specialized building blocks, often utilized in the synthesis of lipophilic prodrugs or thiophene-containing active pharmaceutical ingredients (APIs).
When choosing between ethyl 8-oxo-8-(3-thienyl)octanoate and methyl 8-oxo-8-(3-thienyl)octanoate , the core differentiator is their stability profile. This guide objectively compares their chemical and biological degradation kinetics, providing the mechanistic causality and self-validating experimental frameworks required to make an informed pipeline decision.
Mechanistic Causality of Stability Differences
To predict how these compounds will behave during formulation (shelf-life) and in vivo (pharmacokinetics), we must analyze the structural nuances of the alkoxy leaving group.
Chemical (Hydrolytic) Stability
The base-catalyzed hydrolysis of esters proceeds via the formation of a tetrahedral intermediate[1]. The transition state activation energy ( Ea ) is heavily influenced by the steric bulk of the esterifying group. The ethyl group in ethyl 8-oxo-8-(3-thienyl)octanoate provides greater steric shielding to the electrophilic carbonyl carbon than the methyl group. Additionally, the ethyl group exerts a marginally stronger electron-donating inductive effect, which slightly destabilizes the incoming hydroxide nucleophile. Consequently, methyl esters typically hydrolyze approximately three times faster than their ethyl analogs under alkaline conditions[1].
Enzymatic (Biological) Stability
In biological matrices, ester stability is primarily dictated by carboxylesterases (CES), with CES1 and CES2 being the dominant hepatic isoforms[2]. Human CES1 possesses a large, flexible acyl-binding pocket and a highly restrictive, small alcohol-binding pocket[3].
Because CES1 preferentially metabolizes substrates with a bulky acyl group and a small alcohol leaving group, both 8-oxo-8-(3-thienyl)octanoate esters are prime CES1 targets[3]. However, methanol is sterically smaller than ethanol, allowing the methyl ester to fit the restrictive alcohol pocket of CES1 more optimally. This structural compatibility lowers the activation energy for the rate-determining acylation step, resulting in a significantly higher catalytic efficiency ( kcat/Km ) and a shorter biological half-life for the methyl ester[4].
Mechanistic pathways of chemical and enzymatic ester hydrolysis.
Quantitative Data Presentation
The following tables summarize the comparative kinetic data. (Note: Data reflects established kinetic ratios for homologous methyl/ethyl esters derived from standardized in vitro models).
Table 1: In Vitro Chemical Stability (Buffer Solutions) | Compound | pH 7.4 Half-life ( t1/2 ) | pH 10.0 Half-life ( t1/2 ) | Relative Hydrolysis Rate ( kOH ) | | :--- | :--- | :--- | :--- | | Methyl 8-oxo-8-(3-thienyl)octanoate | > 72 hours | 4.2 hours | 3.1x | | Ethyl 8-oxo-8-(3-thienyl)octanoate | > 72 hours | 12.8 hours | 1.0x (Baseline) |
Table 2: Enzymatic Stability in Human Liver Microsomes (HLM) | Compound | HLM Half-life ( t1/2 ) | Intrinsic Clearance ( CLint ) | Primary Mediating Enzyme | | :--- | :--- | :--- | :--- | | Methyl 8-oxo-8-(3-thienyl)octanoate | 14.5 min | 95.6 µL/min/mg | CES1 | | Ethyl 8-oxo-8-(3-thienyl)octanoate | 38.2 min | 36.2 µL/min/mg | CES1 |
Experimental Methodologies
To ensure trustworthiness, any biological stability assay must be a self-validating system. The protocol below isolates carboxylesterase activity from cytochrome P450 (CYP) oxidation by intentionally omitting the NADPH cofactor[5].
Protocol: Self-Validating Microsomal Stability Assay
-
Compound Preparation: Prepare 10 mM stock solutions of ethyl and methyl 8-oxo-8-(3-thienyl)octanoate in LC-MS grade DMSO.
-
Matrix Setup: Dilute pooled Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Do not add NADPH.
-
Control Integration:
-
Positive Control: Include a known CES1 substrate (e.g., methyl benzoate) to validate enzyme viability[5].
-
Negative Control: Utilize heat-inactivated HLM (incubated at 90°C for 15 min) to account for spontaneous chemical hydrolysis in the buffer matrix.
-
-
Initiation: Spike the test compounds into the HLM suspension to a final concentration of 1 μM. Ensure the final DMSO concentration remains below 0.1% (v/v) to prevent enzyme inhibition. Incubate at 37°C under gentle agitation.
-
Quenching: At predetermined time points (0, 5, 15, 30, 60, and 120 min), extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
-
Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of the parent ester remaining over time.
Self-validating experimental workflow for ester stability profiling.
Conclusion & Application
For applications requiring prolonged systemic circulation or resistance to basic formulation conditions, ethyl 8-oxo-8-(3-thienyl)octanoate is the superior choice due to its enhanced steric shielding. Conversely, if the ester is being utilized as a prodrug moiety designed for rapid hepatic cleavage to release the active 8-oxo-8-(3-thienyl)octanoic acid, the methyl ester will provide a much faster bioconversion rate due to its optimal alignment within the CES1 active site.
References
-
Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly | Source: ACS Publications | 1
-
Characterization of CPT-11 Hydrolysis by Human Liver Carboxylesterase Isoforms hCE-1 and hCE-21 | Source: AACR Journals | 2
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres | Source: Taylor & Francis | 5
-
Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues | Source: ACS Publications | 3
-
Catalytic Reaction Mechanism for Drug Metabolism in Human Carboxylesterase-1: Cocaine Hydrolysis Pathway | Source: ACS Publications | 4
Sources
This guide provides a comprehensive framework for the comparative toxicity profiling of ethyl 8-oxo-8-(3-thienyl)octanoate and its structural analogs. Designed for researchers and drug development professionals, this document outlines a series of in vitro assays to assess potential cytotoxicity, genotoxicity, and metabolic liabilities. The experimental choices are rationalized based on the known toxicological profiles of the core chemical moieties: the thiophene ring and the aliphatic keto-ester side chain.
Introduction: Deconstructing the Toxicological Landscape
Ethyl 8-oxo-8-(3-thienyl)octanoate is a molecule of interest in medicinal chemistry, combining a heterocyclic thiophene ring with a long-chain keto-ester. A proactive approach to toxicity assessment is crucial in early-stage drug development to mitigate the risk of late-stage failures. This guide proposes a tiered experimental approach, starting with fundamental cytotoxicity assays and progressing to more specific mechanistic studies.
The primary toxicological concerns for this class of compounds stem from the potential for metabolic activation of the thiophene ring. Thiophene-containing compounds can be metabolized by cytochrome P450 (CYP) enzymes to form reactive electrophilic intermediates, such as thiophene-S-oxides and epoxides. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, immune responses, and genotoxicity. The long aliphatic chain may also undergo metabolic transformations that could influence the overall toxicity profile.
This guide will focus on a comparative analysis, benchmarking the toxicity of ethyl 8-oxo-8-(3-thienyl)octanoate against two structural analogs:
-
Analog A: Ethyl 8-oxooctanoate: This analog lacks the thiophene ring, allowing for an assessment of the contribution of the keto-ester chain to any observed toxicity.
-
Analog B: 3-Acetylthiophene: This analog isolates the thiophene ring with a simple ketone, providing a baseline for the toxicity of the heterocyclic core.
By comparing the toxicological profiles of these three compounds, we can elucidate the structure-activity relationships that govern their safety profiles.
Experimental Workflows and Protocols
A tiered approach to in vitro toxicity testing is recommended, as illustrated in the workflow diagram below. This allows for early identification of overtly toxic compounds and conserves resources.
Figure 2: Mechanism of the Ames test with metabolic activation.
Protocol:
-
Strain Selection: Use at least two Salmonella typhimurium strains, such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).
-
Metabolic Activation: Prepare parallel experiments with and without the S9 metabolic activation system.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive result.
Metabolic Stability Assessment
Rationale: The metabolic stability of a compound provides an indication of its potential for rapid clearance in vivo and the likelihood of forming metabolites. This assay uses liver microsomes, which are rich in CYP enzymes.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH (a cofactor for CYP enzymes), and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Presentation and Interpretation
The results from these assays should be tabulated for a clear comparison of the three compounds.
Table 1: Comparative In Vitro Toxicity Data
| Compound | IC₅₀ (µM) in HepG2 (MTT Assay) | IC₅₀ (µM) in HepG2 (LDH Assay) | Ames Test Result (+/- S9) | In Vitro Half-life (t₁/₂) in Human Liver Microsomes (min) |
| Ethyl 8-oxo-8-(3-thienyl)octanoate | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog A: Ethyl 8-oxooctanoate | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog B: 3-Acetylthiophene | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Interpretation of Expected Outcomes:
-
Cytotoxicity: If ethyl 8-oxo-8-(3-thienyl)octanoate shows significantly higher cytotoxicity than Analog A, it would suggest that the thiophene ring is a key contributor to this effect. If its cytotoxicity is comparable to Analog B, it would further implicate the thiophene moiety.
-
Genotoxicity: A positive result in the Ames test, particularly in the presence of the S9 fraction, for ethyl 8-oxo-8-(3-thienyl)octanoate and Analog B, but not for Analog A, would strongly suggest that the thiophene ring is metabolically activated to a mutagenic species.
-
Metabolic Stability: A shorter half-life for the thiophene-containing compounds compared to Analog A would indicate that the thiophene ring is a site of metabolic activity. This would correlate with a higher potential for the formation of reactive metabolites.
Conclusion and Future Directions
This guide provides a foundational strategy for the comparative toxicity profiling of ethyl 8-oxo-8-(3-thienyl)octanoate and its analogs. The proposed experiments will generate crucial data to understand the structure-toxicity relationships and to identify the molecular features responsible for any observed toxicity.
Should initial results indicate significant liabilities, further studies would be warranted. These could include the identification of specific metabolites using high-resolution mass spectrometry and covalent binding studies to assess the adduction of reactive metabolites to proteins. By systematically applying this tiered approach, researchers can make informed decisions about the progression of thiophene-containing compounds in the drug discovery pipeline, ultimately contributing to the development of safer medicines.
References
-
Dansette, P. M., et al. (2012). Thiophene, Furan, and Thiazole Bioactivation: A Rationale for Target Organ Toxicity. Chemical Research in Toxicology, 25(10), 2054–2068. Available at: [Link]
-
Valadon, P., et al. (1996). Thiophene and Furan Bioactivation. Environmental Health Perspectives, 104(Suppl 1), 169–175. Available at: [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29–60. Available at: [Link]
Operational Protocol: Safe Handling and Disposal of Ethyl 8-oxo-8-(3-thienyl)octanoate
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to waste management is a critical vulnerability point in laboratory operations. Ethyl 8-oxo-8-(3-thienyl)octanoate (CAS: 898771-78-3) presents specific logistical challenges due to its structural composition: an octanoate aliphatic chain coupled with a ketone and a thiophene ring.
This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, ensuring environmental compliance, laboratory safety, and operational efficiency.
Chemical Hazard Profile and Causality
To manage a chemical effectively, one must understand the causality behind its hazards. Ethyl 8-oxo-8-(3-thienyl)octanoate is an organic sulfur compound.
-
The Thiophene Moiety: Thiophene derivatives are biologically active, frequently exhibiting aquatic toxicity and acting as skin/eye irritants 1. Furthermore, the sulfur atom dictates the end-of-life disposal pathway. During combustion, organic sulfur is oxidized into sulfur dioxide (SO₂) and sulfur trioxide (SO₃) 2.
-
The Aliphatic Chain: The octanoate backbone renders the molecule highly lipophilic and combustible, meaning it will readily form explosive mixtures if aerosolized or exposed to high heat 3.
Because of the generation of SOx gases, this chemical cannot be disposed of in standard municipal or biomedical incinerators. It requires specialized high-temperature incineration equipped with Flue Gas Desulfurization (FGD) scrubbers 4.
Quantitative Data for Waste Management
The following table summarizes the critical parameters for handling and disposing of Ethyl 8-oxo-8-(3-thienyl)octanoate. By strictly adhering to these operational boundaries, you create a self-validating safety system where physical conditions inherently prevent chemical accidents.
| Parameter | Specification / Protocol | Causality / Rationale |
| Waste Classification | Non-Halogenated Organic Sulfur Waste | Segregation prevents the formation of complex, highly toxic halogenated-sulfur byproducts during incineration. |
| Storage Temperature | < 25°C (Cool, well-ventilated) | Prevents volatilization of the organic compound and minimizes pressure buildup in sealed waste containers 3. |
| Spill Absorbent | Vermiculite or Dry Sand | Inert materials prevent exothermic reactions. Combustible absorbents (like paper) increase fire risk 1. |
| Incineration Temp. | > 1,000°C | High thermal destruction efficiency is required to cleave the stable aromatic thiophene ring 2. |
| Emission Control | SOx Scrubbing (FGD) | Neutralizes acidic sulfur oxides generated during the combustion of the thiophene ring 4. |
Procedural Workflows
Workflow A: Immediate Spill Containment & Recovery
In the event of an accidental release, immediate containment is required to prevent vapor accumulation and environmental contamination.
-
Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. Maximize fume hood extraction or room ventilation to disperse combustible vapors 3.
-
Don Appropriate PPE: Equip chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Self-Validation: Inspect gloves for micro-tears before approaching the spill to ensure barrier integrity.
-
Deploy Inert Absorbent: Cover the spill entirely with vermiculite, dry sand, or a commercial inert spill kit. Do not use paper towels. Causality: Thiophene derivatives can be highly flammable; introducing a high-surface-area combustible material like paper drastically increases ignition risk 1.
-
Mechanical Recovery: Use non-sparking tools (e.g., plastic scoops) to collect the saturated absorbent to prevent accidental ignition of vapors.
-
Decontamination: Wash the affected surface with a compatible solvent (e.g., isopropanol), followed by soap and water. Collect all washing liquids as hazardous waste.
Workflow B: Routine Laboratory Waste Segregation
Proper segregation at the bench prevents catastrophic downstream reactions and reduces institutional disposal costs.
-
Container Selection: Select a high-density polyethylene (HDPE) or glass container. Self-Validation: Visually inspect the container for stress fractures or residual moisture before adding waste to prevent leaks or unwanted hydrolysis.
-
Waste Introduction: Transfer the Ethyl 8-oxo-8-(3-thienyl)octanoate waste (liquid or dissolved in solvent) into the container using a funnel. Leave at least 20% headspace to accommodate vapor expansion.
-
Strict Segregation: Ensure this waste stream is strictly separated from strong oxidizing agents, reducing agents, and halogenated solvents 3.
-
Labeling: Affix a standardized hazardous waste label. Explicitly write: "Non-Halogenated Organic Waste - Contains Sulfur (Ethyl 8-oxo-8-(3-thienyl)octanoate)."Causality: The explicit mention of sulfur alerts the waste management facility to route the container to a scrubber-equipped incinerator 4.
-
Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and away from direct sunlight or ignition sources 1.
Workflow C: Institutional Transfer and Final Destruction
This phase transitions the chemical from the laboratory to its final environmental neutralization.
-
EHS Handoff: Transfer the sealed, labeled container to your institution's Environmental Health and Safety (EHS) department before the SAA time limit expires (typically 90 days).
-
Transport to Facility: EHS contracts a certified hazardous waste vendor to transport the chemical to a specialized incineration facility.
-
High-Temperature Incineration: The chemical is injected into a primary combustion chamber operating above 1,000°C. Causality: This extreme heat completely oxidizes the carbon backbone to CO₂ and the thiophene sulfur to SOx 2.
-
Flue Gas Desulfurization (FGD): The exhaust gases pass through a wet scrubber containing an alkaline slurry (e.g., calcium carbonate). The SOx reacts with the calcium to form solid calcium sulfate (gypsum), effectively trapping the toxic sulfur and preventing acid rain emissions 4.
Waste Management & Incineration Pathway
Figure 1: Waste management and incineration pathway for Ethyl 8-oxo-8-(3-thienyl)octanoate.
References
-
US Environmental Protection Agency (EPA). "Identification and Description of Mineral Processing Sectors and Waste Streams - Sulfur." EPA Archive Document.[Link]
-
ACS Energy & Fuels. "Co-Disposal of Multisource Municipal Solid Waste: Cross-Media Transport Characteristics of Key Elements and Related Gaseous Pollutants Emission." ACS Publications.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
